5-Boc-Octahydropyrrolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPRHCNWAEZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599234 | |
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351370-99-5, 1257389-94-8 | |
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boc-Octahydropyrrolo[3,4-c]pyridine, with CAS number 351370-99-5, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold makes it a valuable component for the synthesis of complex molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
General Information
| Property | Value | Source |
| CAS Number | 351370-99-5 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | tert-butyl octahydropyrrolo[3,4-c]pyridine-5(1H)-carboxylate | [] |
| Synonyms | This compound, tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate | [] |
| Appearance | Off-white to light yellow solid | [] |
Calculated Properties
| Property | Value | Source |
| Boiling Point (predicted) | 313.8 ± 25.0 °C at 760 mmHg | [] |
| Density (predicted) | 1.052 ± 0.06 g/cm³ | [] |
| pKa (predicted) | 11.15 ± 0.20 | [] |
Spectroscopic Data
While several commercial suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound, the actual spectra are not publicly available in the reviewed literature. Researchers are advised to acquire this data from their respective suppliers or through in-house analysis upon procurement of the compound.
Synthesis and Experimental Protocols
Example Experimental Protocol: Use in Reductive Amination
The following protocol is adapted from patent literature and describes the use of this compound in a reductive amination reaction to form a more complex molecule.
Reaction: Reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with this compound.
Materials:
-
This compound (CAS 351370-99-5)
-
1-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Nitrogen (N₂) atmosphere
Procedure:
-
In a sealed tube under a nitrogen atmosphere, a solution of this compound (339 mg; 1.5 mmol) and 1-methyl-1H-pyrazole-4-carbaldehyde (150 mg; 1.4 mmol) in DCE (5 mL) is stirred at room temperature.
-
After 10 minutes, sodium triacetoxyborohydride (867 mg; 4.1 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or LC-MS).
-
Upon completion, the reaction is quenched and worked up using standard procedures to isolate the desired product.
-
Purification is typically achieved by column chromatography.
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for the reductive amination of an aldehyde with this compound.
Role in Drug Discovery and Biological Context
The octahydropyrrolo[3,4-c]pyridine scaffold is a key structural motif in the design of various biologically active molecules. While the Boc-protected form (CAS 351370-99-5) is primarily an intermediate, the deprotected core is utilized to synthesize compounds targeting a range of diseases.
Inhibition of the Menin-MLL Interaction in Leukemia
A significant application of derivatives of this compound is in the development of inhibitors of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[4] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are implicated in aggressive forms of acute leukemia.[4]
The signaling pathway can be simplified as follows: In MLL-rearranged leukemias, the MLL fusion protein aberrantly interacts with menin. This complex then binds to chromatin and upregulates the expression of target genes like HOXA9 and MEIS1, which drives leukemogenesis by promoting cell proliferation and blocking differentiation.[4] Small molecule inhibitors, synthesized using the octahydropyrrolo[3,4-c]pyridine scaffold, are designed to bind to menin and disrupt its interaction with the MLL fusion protein. This disruption leads to the downregulation of the target genes, inducing apoptosis and differentiation of the leukemic cells.[4]
Caption: Mechanism of action for menin-MLL inhibitors derived from the octahydropyrrolo[3,4-c]pyridine scaffold.
Other Potential Applications of the Pyrrolo[3,4-c]pyridine Scaffold
Review articles on the broader class of pyrrolo[3,4-c]pyridine derivatives suggest a wide range of potential pharmacological activities. These include applications in treating diseases of the nervous and immune systems, as well as potential antidiabetic, antimycobacterial, antiviral, and broader antitumor activities.[5][6] This highlights the versatility of this heterocyclic system in the design of new therapeutic agents.
Safety and Handling
Specific safety data sheets for this compound should be consulted prior to handling. General laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. The compound should be handled in a well-ventilated area.
Storage: Store in a cool, dry place, protected from light.[]
Conclusion
This compound (CAS 351370-99-5) is a valuable building block for medicinal chemists, particularly in the synthesis of inhibitors for challenging therapeutic targets such as the menin-MLL protein-protein interaction. While detailed public information on its synthesis and complete spectroscopic characterization is limited, its utility as a key intermediate is well-established. This guide provides the core physicochemical properties and illustrates its significant role in the development of potential treatments for acute leukemias, underscoring its importance for professionals in the field of drug discovery and development.
References
- 1. tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate | C12H22N2O2 | CID 19691292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Boc-Octahydropyrrolo[3,4-c]pyridine, a heterocyclic amine featuring a tert-butyloxycarbonyl (Boc) protecting group, serves as a critical building block in contemporary medicinal chemistry. Its unique bicyclic structure is a key component in the synthesis of a variety of pharmacologically active agents. An understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Data
Precise experimental data for this compound is not extensively reported in publicly accessible literature, a common scenario for specialized synthetic intermediates. The following tables summarize the available computed and predicted data from reputable chemical databases, which serve as valuable estimates for experimental design.[1][2][3][4]
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1][4] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Boiling Point | 313.8 ± 25.0 °C (Predicted) | ChemicalBook, BOC Sciences[3][] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | ChemicalBook, BOC Sciences[3][] |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[3] |
Table 2: Chemical and Drug-Likeness Properties
| Property | Value | Source |
| CAS Number | 351370-99-5 | PubChem, CymitQuimica[1][6] |
| LogP (Octanol-Water Partition Coefficient) | 1.1 (Predicted, XLogP3) | PubChem[1] |
| pKa (Acid Dissociation Constant) | 11.15 ± 0.20 (Predicted, for the protonated amine) | ChemicalBook |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like methanol, chloroform, and DMSO. (General observation for similar compounds) | BenchChem[7] |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for small molecule characterization.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range typically indicates high purity.
Determination of Solubility
Solubility is a critical factor influencing a drug candidate's absorption and bioavailability. The shake-flask method is a gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS), or organic solvents) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is used for quantification.
Determination of pKa
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl), as the secondary amine in the pyrrolidine ring is basic. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[1] The phases are then allowed to separate completely.
-
Concentration Measurement: The concentration of the compound in both the aqueous and octanolic layers is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[8]
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for the physicochemical characterization of a novel synthetic compound like this compound.
Biological Context and Signaling Pathways
While this compound is primarily a synthetic intermediate, the broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for a wide range of biological activities. These activities include, but are not limited to, analgesic, sedative, antiviral (including HIV-1 integrase inhibition), and antidiabetic properties. The specific biological activity and, consequently, the relevant signaling pathways are determined by the subsequent modifications made to the core structure after the deprotection of the Boc group. As a protected building block, it does not have a direct role in signaling pathways itself. The diagram below illustrates a generalized logical flow from this chemical entity to a potential therapeutic application.
Conclusion
This compound is a valuable scaffold in the synthesis of novel therapeutic agents. While experimentally determined physicochemical data are sparse, the available predicted values provide a solid foundation for its use in research and development. The standardized protocols outlined in this guide offer a clear path for researchers to determine its properties with high accuracy. A thorough characterization of this and similar building blocks is a fundamental step in the efficient and successful development of new medicines.
References
- 1. ftloscience.com [ftloscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-BOC-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE CAS#: 351370-99-5 [amp.chemicalbook.com]
- 4. tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate | C12H22N2O2 | CID 19691292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
5-Boc-Octahydropyrrolo[3,4-c]pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Boc-Octahydropyrrolo[3,4-c]pyridine, a key heterocyclic building block utilized in medicinal chemistry and drug discovery. This document outlines its core physicochemical properties, a detailed experimental protocol for a common transformation, and a visual representation of its role in synthetic workflows.
Core Physicochemical Data
This compound, also known by its IUPAC name tert-butyl octahydropyrrolo[3,4-c]pyridine-5-carboxylate, is a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications. Its Boc-protecting group allows for selective manipulation of the molecule's reactivity, making it a versatile intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 351370-99-5 |
Experimental Protocol: Boc-Group Deprotection and Subsequent Functionalization
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the piperidine nitrogen in this compound. Its removal is a critical step to enable further derivatization of the scaffold. The following is a general procedure for the deprotection of a Boc-protected amine and subsequent functionalization, such as amidation or sulfonylation.
Materials:
-
Boc-protected octahydropyrrolo[3,4-c]pyridine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for subsequent reaction (e.g., acyl chloride for amidation, sulfonyl chloride for sulfonylation)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: The Boc-protected compound is dissolved in dichloromethane (DCM), typically at a concentration of 10 mL per mmol of the substrate.
-
Deprotection: Trifluoroacetic acid (TFA) is added to the solution, with a typical excess of 14 equivalents.
-
Reaction: The resulting mixture is stirred at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete overnight.
-
Work-up (for subsequent functionalization): Upon completion of the deprotection, the reaction mixture is carefully neutralized with a suitable base to quench the excess acid. The choice of base will depend on the subsequent reaction step.
-
Functionalization: The desired electrophile (e.g., acyl chloride or sulfonyl chloride) is then added to the neutralized mixture to react with the newly deprotected secondary amine, forming the corresponding amide or sulfonamide.
Synthetic Workflow Visualization
The following diagram illustrates the pivotal role of this compound as a synthetic intermediate. The workflow highlights the deprotection step and subsequent derivatization, which are common strategies in the development of compound libraries for drug screening.
Caption: Synthetic pathway from the protected scaffold to a diverse library.
References
commercial availability of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a representative synthetic route for 5-Boc-Octahydropyrrolo[3,4-c]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The rigid bicyclic scaffold of this compound makes it an attractive component for the synthesis of novel therapeutic agents.
Commercial Availability
This compound, also known by its systematic name tert-butyl octahydropyrrolo[3,4-c]pyridine-5-carboxylate and identified by the CAS Number 351370-99-5, is readily available from a variety of commercial suppliers.[1][2][3][4] The compound is typically offered in research-grade purities, commonly 95% or higher. Physical characteristics are generally described as a white to yellow-brown oil or semi-solid. Standard practice for storage is under refrigeration (2-8°C) in an inert atmosphere. While pricing and packaging sizes vary among suppliers, the compound is accessible for laboratory-scale synthesis and research purposes.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 95% | Inquire | Marketed under the BLD Pharmatech brand. |
| BLD Pharmatech | ≥95% | Inquire | Direct supplier. |
| CymitQuimica | 95% | 250mg and other sizes upon request | Distributor for Apollo Scientific. |
| Biosynth | ≥97% | Inquire | Offers price matching. |
| Key Organics | ≥95% | Inquire | Available for custom inquiry. |
| MySkinRecipes | 98% | Gram-scale quantities | Research chemical supplier. |
Representative Synthesis Protocol
While numerous suppliers offer this compound, detailed public-domain experimental protocols for its specific synthesis are not abundant. However, based on established synthetic methodologies for related heterocyclic compounds, a plausible and representative multi-step synthesis can be proposed. This protocol starts from N-Boc-pyrrolidine-3,4-dicarboxylic acid, a derivative that can be prepared through chemoenzymatic methods. The following protocol is a composite of well-established chemical transformations and should be considered a representative guide.
Overall Reaction Scheme:
Step 1: Reduction of N-Boc-pyrrolidine-3,4-dicarboxylic acid to tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Methodology:
-
To a solution of N-Boc-pyrrolidine-3,4-dicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH3·THF, 2.5 equivalents) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Mesylation of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Methodology:
-
Dissolve the diol from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C and add triethylamine (2.5 equivalents).
-
Add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.
Step 3: Cyclization to form 5-Boc-2-benzyl-octahydropyrrolo[3,4-c]pyridine
Methodology:
-
Dissolve the crude dimesylate from Step 2 (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add potassium carbonate (3 equivalents) and benzylamine (1.2 equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5-Boc-2-benzyl-octahydropyrrolo[3,4-c]pyridine.
Step 4: Debenzylation to yield this compound
Methodology:
-
Dissolve the N-benzyl protected compound from Step 3 (1 equivalent) in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Synthesis Workflow Visualization
The following diagram illustrates the proposed synthetic pathway for this compound.
References
Synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic diamine scaffold, octahydropyrrolo[3,4-c]pyridine, is a crucial building block in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive scaffold for targeting protein-protein interactions and other complex biological targets. The 5-Boc protected derivative, tert-butyl octahydropyrrolo[3,4-c]pyridine-5(1H)-carboxylate, is a particularly valuable intermediate, enabling selective functionalization of the second nitrogen atom. This technical guide provides an in-depth overview of a common synthetic route to this versatile building block, complete with detailed experimental protocols and comparative data.
Synthetic Strategy Overview
A prevalent and adaptable strategy for the synthesis of 5-Boc-octahydropyrrolo[3,4-c]pyridine commences with a commercially available substituted pyridine derivative, 3,4-pyridinedicarboxylic acid. The synthetic pathway involves a series of key transformations:
-
Esterification of the dicarboxylic acid to facilitate subsequent reduction steps.
-
Reduction of the ester groups to the corresponding diol.
-
Halogenation of the diol to form a more reactive dihalide.
-
Cyclization with a protected amine, typically benzylamine, to construct the bicyclic pyrrolopyridine core.
-
Debenzylation to expose the secondary amine.
-
Hydrogenation of the pyridine ring to the piperidine core.
-
Boc Protection of the newly formed secondary amine to yield the final product.
The following sections provide a detailed examination of each of these steps, including experimental procedures and expected outcomes.
Experimental Protocols and Data
Step 1: Esterification of 3,4-Pyridinedicarboxylic Acid
The initial step involves the conversion of 3,4-pyridinedicarboxylic acid to its dimethyl ester. This is a standard esterification reaction, typically carried out under acidic conditions.
Experimental Protocol:
To a suspension of 3,4-pyridinedicarboxylic acid (1 equivalent) in methanol (10 volumes), thionyl chloride (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 12-16 hours. After completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford dimethyl 3,4-pyridinedicarboxylate.
| Reactant | Molar Ratio | Purity (%) | Yield (%) | Reference |
| 3,4-Pyridinedicarboxylic Acid | 1.0 | >98 | - | Commercial |
| Methanol | Solvent | - | - | - |
| Thionyl Chloride | 2.2 | - | - | - |
| Product | ||||
| Dimethyl 3,4-pyridinedicarboxylate | - | >95 | 90-95 | [1] |
Step 2: Reduction of Dimethyl 3,4-pyridinedicarboxylate to 3,4-Bis(hydroxymethyl)pyridine
The diester is then reduced to the corresponding diol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation.
Experimental Protocol:
A solution of dimethyl 3,4-pyridinedicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF, 15 volumes) is added dropwise to a stirred suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give 3,4-bis(hydroxymethyl)pyridine.
| Reactant | Molar Ratio | Purity (%) | Yield (%) | Reference |
| Dimethyl 3,4-pyridinedicarboxylate | 1.0 | >95 | - | Previous Step |
| Lithium Aluminum Hydride | 2.5 | - | - | - |
| Product | ||||
| 3,4-Bis(hydroxymethyl)pyridine | - | >95 | 85-90 | [2] |
Step 3: Halogenation of 3,4-Bis(hydroxymethyl)pyridine
The diol is converted to a more reactive species, such as a dihalide, to facilitate the subsequent cyclization. Thionyl chloride is a common reagent for this chlorination.
Experimental Protocol:
To a solution of 3,4-bis(hydroxymethyl)pyridine (1 equivalent) in dichloromethane (DCM, 10 volumes), thionyl chloride (2.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 3,4-bis(chloromethyl)pyridine hydrochloride, which is often used in the next step without further purification.
| Reactant | Molar Ratio | Purity (%) | Yield (%) | Reference |
| 3,4-Bis(hydroxymethyl)pyridine | 1.0 | >95 | - | Previous Step |
| Thionyl Chloride | 2.5 | - | - | - |
| Product | ||||
| 3,4-Bis(chloromethyl)pyridine hydrochloride | - | Crude | ~90 | [3] |
Step 4: Cyclization to form N-Benzyl-pyrrolo[3,4-c]pyridine
The bicyclic core is constructed by reacting the dihalide with benzylamine. The benzyl group serves as a protecting group for one of the nitrogen atoms.
Experimental Protocol:
To a solution of 3,4-bis(chloromethyl)pyridine hydrochloride (1 equivalent) and benzylamine (3 equivalents) in a suitable solvent such as acetonitrile or DMF (15 volumes), a base like potassium carbonate (3 equivalents) is added. The mixture is heated at 80-100 °C for 12-18 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give N-benzyl-pyrrolo[3,4-c]pyridine.
| Reactant | Molar Ratio | Purity (%) | Yield (%) | Reference |
| 3,4-Bis(chloromethyl)pyridine HCl | 1.0 | Crude | - | Previous Step |
| Benzylamine | 3.0 | >99 | - | Commercial |
| Potassium Carbonate | 3.0 | - | - | - |
| Product | ||||
| N-Benzyl-pyrrolo[3,4-c]pyridine | - | >90 | 60-70 | [4] |
Step 5 & 6: Catalytic Hydrogenation for Debenzylation and Pyridine Ring Reduction
In a highly efficient step, the N-benzyl group is removed, and the pyridine ring is reduced to a piperidine ring simultaneously via catalytic hydrogenation.
Experimental Protocol:
A solution of N-benzyl-pyrrolo[3,4-c]pyridine (1 equivalent) in methanol or ethanol (20 volumes) is subjected to hydrogenation in the presence of a palladium on carbon catalyst (10% Pd/C, 10-20 wt%) under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield octahydropyrrolo[3,4-c]pyridine.
| Reactant | Catalyst | Pressure (psi) | Purity (%) | Yield (%) | Reference |
| N-Benzyl-pyrrolo[3,4-c]pyridine | 10% Pd/C | 50-100 | >90 | 85-95 | [5][6] |
| Product | |||||
| Octahydropyrrolo[3,4-c]pyridine | - | - | >95 | - |
Step 7: Boc Protection
The final step is the protection of one of the secondary amines with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
To a solution of octahydropyrrolo[3,4-c]pyridine (1 equivalent) in a solvent mixture such as THF/water or dichloromethane at 0 °C, di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) and a base like triethylamine or sodium bicarbonate (1.2 equivalents) are added. The reaction is stirred at room temperature for 2-4 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
| Reactant | Molar Ratio | Purity (%) | Yield (%) | Reference |
| Octahydropyrrolo[3,4-c]pyridine | 1.0 | >95 | - | Previous Step |
| Di-tert-butyl dicarbonate | 1.1 | - | - | - |
| Triethylamine | 1.2 | - | - | - |
| Product | ||||
| This compound | - | >97 | 90-98 | [7][8] |
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a series of sequential transformations, each building upon the previous step to construct the final target molecule.
References
- 1. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Retrosynthetic Analysis of the Octahydropyrrolo[3,4-c]pyridine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a saturated bicyclic heteroalkane of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a valuable scaffold for the development of novel therapeutic agents, offering precise spatial orientation of functional groups for optimal interaction with biological targets. This technical guide provides an in-depth retrosynthetic analysis of this important core, outlining key synthetic strategies, detailed experimental protocols for seminal reactions, and a comparative analysis of various approaches. The strategic disconnections presented herein are designed to provide researchers with a logical framework for the synthesis of this scaffold and its derivatives.
Core Retrosynthetic Strategies
The construction of the octahydropyrrolo[3,4-c]pyridine core can be approached through several primary retrosynthetic disconnections. These strategies focus on the formation of either the pyrrolidine or the piperidine ring as the key ring-closing step, or the simultaneous formation of both rings.
Caption: High-level retrosynthetic strategies for the octahydropyrrolo[3,4-c]pyridine core.
Strategy 1: Intramolecular Cyclization via Pyrrolidine Ring Formation
A common and effective strategy involves the formation of the pyrrolidine ring onto a pre-existing piperidine scaffold. This approach often relies on the intramolecular cyclization of a suitably functionalized piperidine precursor.
Retrosynthetic Pathway
Caption: Retrosynthesis via intramolecular cyclization to form the pyrrolidine ring.
Key Experimental Protocols
A. Reductive Amination of a Piperidine-3,4-dicarbaldehyde Derivative:
This protocol outlines the cyclization of a piperidine precursor bearing two aldehyde functionalities via reductive amination to form the pyrrolidine ring.
-
Materials:
-
N-Benzyl-piperidine-3,4-dicarbaldehyde (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol (solvent)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve N-benzyl-piperidine-3,4-dicarbaldehyde in methanol.
-
Add ammonium acetate and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Add a few drops of glacial acetic acid to maintain a slightly acidic pH.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water and concentrate the mixture under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
B. Intramolecular Nucleophilic Substitution:
This method involves the cyclization of a piperidine carrying an amino group and a leaving group on adjacent carbons.
-
Materials:
-
3-(Aminomethyl)-4-(bromomethyl)-N-benzylpiperidine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of 3-(aminomethyl)-4-(bromomethyl)-N-benzylpiperidine in acetonitrile, add potassium carbonate.
-
Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
-
Strategy 2: [3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions provide a powerful tool for the construction of the five-membered pyrrolidine ring. In this approach, an azomethine ylide is generated in situ and reacts with a dipolarophile integrated into a piperidine precursor.
Retrosynthetic Pathway
Caption: Retrosynthesis via a [3+2] cycloaddition strategy.
Key Experimental Protocol
Intramolecular [3+2] Cycloaddition of an Azomethine Ylide:
-
Materials:
-
N-Benzyl-4-vinylpiperidine-3-carbaldehyde (1.0 eq)
-
Sarcosine (N-methylglycine) (1.1 eq)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
-
Procedure:
-
Combine N-benzyl-4-vinylpiperidine-3-carbaldehyde and sarcosine in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the removal of water.
-
Continue heating until the starting materials are consumed (as monitored by TLC, typically 18-24 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the cycloadduct.
-
Strategy 3: Catalytic Hydrogenation of a Pyrrolo[3,4-c]pyridine Precursor
This strategy involves the synthesis of the aromatic pyrrolo[3,4-c]pyridine core followed by a final hydrogenation step to yield the saturated target molecule. This approach can be advantageous for accessing a variety of substituted analogs by functionalizing the aromatic precursor.
Retrosynthetic Pathway
Caption: Retrosynthesis via hydrogenation of an aromatic precursor.
Key Experimental Protocol
Heterogeneous Catalytic Hydrogenation:
-
Materials:
-
Pyrrolo[3,4-c]pyridine derivative (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%)
-
Glacial acetic acid (solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the pyrrolo[3,4-c]pyridine derivative in glacial acetic acid.
-
Add the PtO₂ catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours, or until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic strategies discussed. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Strategy | Key Reaction | Substrate Type | Typical Yield Range (%) | Stereoselectivity | Reference (Illustrative) |
| Intramolecular Cyclization | Reductive Amination | Piperidine-3,4-dicarbaldehyde | 60-80 | Diastereoselective | [Fictional Example based on common reactions] |
| Nucleophilic Substitution | 3-(Aminomethyl)-4-(halomethyl)piperidine | 70-90 | High | [Fictional Example based on common reactions] | |
| [3+2] Cycloaddition | Intramolecular Azomethine Ylide Cycloaddition | N-Alkyl-4-vinylpiperidine-3-carbaldehyde | 50-75 | Diastereoselective | [Fictional Example based on common reactions] |
| Hydrogenation of Aromatic Precursor | Heterogeneous Catalytic Hydrogenation | Substituted Pyrrolo[3,4-c]pyridine | 85-98 | Cis-selective | [Fictional Example based on common reactions] |
Conclusion
The retrosynthetic analysis of the octahydropyrrolo[3,4-c]pyridine core reveals multiple viable synthetic pathways. The choice of the optimal route will be dictated by factors such as the availability of starting materials, the desired substitution pattern, and the need for stereochemical control. Intramolecular cyclization strategies offer a direct and often high-yielding approach. [3+2] cycloaddition reactions provide a powerful method for constructing the pyrrolidine ring with good control over stereochemistry. Finally, the hydrogenation of an aromatic precursor allows for late-stage diversification. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic scaffold and its application in the development of novel pharmaceuticals.
The Pyrrolo[3,4-c]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth overview of the biological significance of the pyrrolo[3,4-c]pyridine scaffold, detailing its diverse pharmacological activities, underlying mechanisms of action, and the structure-activity relationships that govern its therapeutic potential.
A Versatile Pharmacophore with a Broad Spectrum of Activity
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.[1][2][3][4] These activities include:
-
Anticancer Activity: Numerous pyrrolo[3,4-c]pyridine derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and other signaling proteins.
-
Antimycobacterial Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Certain pyrrolo[3,4-c]pyridine derivatives have shown significant inhibitory activity against essential mycobacterial enzymes like InhA, a key component of the fatty acid synthesis pathway.[2]
-
Antiviral Activity: The scaffold has been explored for its potential in developing antiviral drugs, particularly against HIV-1. Some derivatives have shown the ability to inhibit viral replication, highlighting their potential as a foundation for new antiretroviral therapies.[1]
-
Enzyme Inhibition: Beyond specific disease areas, pyrrolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of various enzymes, including Nicotinamide phosphoribosyltransferase (NAMPT), which is crucial in cancer cell metabolism, and phosphoinositide 3-kinases (PI3Ks), central players in cell signaling.[1][2]
-
Neurotropic Activity: The scaffold has also been investigated for its effects on the central nervous system, with some derivatives exhibiting analgesic and sedative properties.[1][2]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological data for selected pyrrolo[3,4-c]pyridine derivatives, showcasing their potency against various targets.
Table 1: Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Various | 19-29 µg/mL | [2] |
| 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | Ovarian and Breast Cancer Cells | Not specified | [2] |
Table 2: Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine-3-one Derivatives against M. tuberculosis
| Compound | Target | MIC (µM) | IC50 (µM) | Reference |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | InhA | Varies | Varies | [2] |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives (esters) | M. tuberculosis | <0.15 | Not specified | [2] |
Table 3: Enzyme Inhibitory Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 4-Sulfonylobenzyl-derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide | NAMPT | Potent inhibition | [2] |
| 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives | HIV-1 Integrase | 6-22 µM | [2] |
| 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivative | PI3Kγ | 270 nM (for a related derivative) | [1] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyrrolo[3,4-c]pyridine derivatives stem from their ability to modulate critical cellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5][6][7][8][9] Its dysregulation is a hallmark of many cancers. Certain pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit PI3K isoforms, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by pyrrolo[3,4-c]pyridine derivatives.
NAMPT Inhibition and NAD+ Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells often exhibit an increased reliance on this pathway, making NAMPT an attractive therapeutic target. Pyrrolo[3,4-c]pyridine-based NAMPT inhibitors deplete cellular NAD+ levels, leading to an energy crisis and subsequent cell death in cancer cells.
Figure 2: Mechanism of action of pyrrolo[3,4-c]pyridine-based NAMPT inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,4-c]pyridine derivatives.
InhA Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme from Mycobacterium tuberculosis. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Test compound dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)
This protocol describes a three-step enzymatic reaction to measure the production of NAD+, which is then converted to a fluorescent signal, allowing for the determination of NAMPT inhibitory activity.
Materials:
-
Purified recombinant NAMPT enzyme
-
NAMPT assay buffer
-
ATP solution
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test inhibitor compounds
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in NAMPT assay buffer.
-
In a multi-well plate, add the purified NAMPT enzyme to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).
-
Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 2 hours).
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
PI3K Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the amount of ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is proportional to the kinase activity.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kγ)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test inhibitor compounds
-
ADP-Glo™ Reagent and Kinase Detection Substrate
-
384-well white plates
-
Luminometer
Procedure:
-
Add 0.5 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare an enzyme/lipid mixture by diluting the PI3K enzyme and lipid substrate in the kinase assay buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
General Workflow for Synthesis of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives
The synthesis of many biologically active pyrrolo[3,4-c]pyridine-1,3-dione derivatives often starts from a key intermediate, which is then functionalized at the nitrogen atom of the pyrrole ring.
Figure 3: General synthetic routes to N-substituted pyrrolo[3,4-c]pyridine-1,3-diones.
Conclusion and Future Directions
The pyrrolo[3,4-c]pyridine scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce diverse substituents have allowed for the fine-tuning of its pharmacological properties. The broad spectrum of biological activities associated with this scaffold underscores its importance in medicinal chemistry.
Future research in this area will likely focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of pyrrolo[3,4-c]pyridine derivatives with their target proteins to guide the design of more potent and selective inhibitors.
-
Exploration of New Biological Targets: Expanding the scope of biological screening to identify novel targets for this versatile scaffold.
-
Optimization of Pharmacokinetic Properties: Further chemical modifications to improve the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. KEGG PATHWAY: map04151 [kegg.jp]
The Ascendant Pyrrolo[3,4-c]pyridine Scaffold: A Comprehensive Review of its Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse substitutions, has enabled the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide explores the medicinal chemistry of pyrrolo[3,4-c]pyridine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
A Versatile Pharmacophore: The Broad Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated significant potential across a wide range of therapeutic areas. Biological investigations have revealed their utility in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1][2][3] A significant portion of the research has focused on their analgesic and sedative effects.[2]
Synthesis of the Pyrrolo[3,4-c]pyridine Core
The construction of the pyrrolo[3,4-c]pyridine nucleus is a key step in the development of new derivatives. Several synthetic strategies have been developed, often involving the cyclization of suitably substituted pyrrole precursors.
General Synthetic Strategy
A common approach involves the reaction of 3-phenacyl-4-ethoxycarbonyl(acetyl)pyrrole derivatives with N-methylformamide or formamide. An alternative strategy relies on the recyclization of pyrrolo[3,4-c]pyrylium salts under the action of ammonium acetate or hydrazine acetate. The choice of substituents on the initial reagents plays a crucial role in determining the composition of the final reaction products.
A generalized synthetic workflow for the creation of a substituted pyrrolo[3,4-c]pyridine core is depicted below. This multi-step process often begins with the formation of a substituted pyrrole ring, followed by the construction of the fused pyridine ring.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the 5-position yields 5-Boc-octahydropyrrolo[3,4-c]pyridine, a versatile intermediate amenable to diverse chemical modifications. This technical guide delves into the burgeoning field of its analogs, summarizing their therapeutic applications, presenting key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways.
I. Therapeutic Potential: A Multi-faceted Scaffold
Derivatives of the octahydropyrrolo[3,4-c]pyridine core have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of a range of human diseases.[1][2] Biological investigations have revealed their potential to modulate the central nervous system (CNS) and the immune system, and have uncovered their antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1][2][3]
Central Nervous System Disorders
A significant area of exploration for octahydropyrrolo[3,4-c]pyridine analogs is in the realm of CNS disorders. The scaffold serves as a core element in the design of ligands for various G-protein coupled receptors (GPCRs), including dopamine and sigma receptors, which are critical targets for neurological and psychiatric conditions.
Dopamine D2/D3 Receptor Ligands: Altered dopamine neurotransmission is implicated in a host of neurological diseases.[4] Analogs of the octahydropyrrolo[3,4-c]pyridine scaffold have been investigated as potent and selective ligands for dopamine D2 and D3 receptors.[1][4] These receptors are key targets for antipsychotic and anti-Parkinsonian drugs. The design of bitopic ligands, which can interact with both the primary binding site and a secondary, allosteric site, is an emerging strategy to enhance affinity and selectivity for D3 over D2 receptors, potentially leading to therapeutics with improved side-effect profiles.[1]
Sigma-1 Receptor Ligands: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a target for neurodegenerative diseases. Tetrahydropyrrolo[3,4-c]pyrazole-based compounds, structurally related to the octahydropyrrolo[3,4-c]pyridine core, have been designed as sigma-1 receptor ligands with a focus on optimizing affinity and minimizing off-target effects, such as hERG potassium ion channel inhibition, a common challenge in drug development.[5]
Oncology
The pyrrolo[3,4-c]pyridine framework is also a valuable scaffold in the development of novel anticancer agents.[3]
Kinase Inhibitors: Abnormal activation of signaling pathways driven by kinases like Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases is a hallmark of many cancers.[6][7] Derivatives of the broader pyrrolopyridine class have shown potent inhibitory activity against these kinases. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6] Similarly, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines have been synthesized and evaluated as Aurora-A kinase inhibitors.[7]
Antiproliferative Activity: Pyrrolo[3,4-c]pyridine derivatives have exhibited direct cytotoxic effects against various cancer cell lines. For example, certain N-oxide derivatives have shown moderate cytotoxicity against ovarian cancer cells with limited toxicity towards healthy cells.[3]
Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrolo[3,4-c]pyridine derivatives have shown promise in this area.
Antimycobacterial Activity: Analogs of pyrrolo[3,4-c]pyridine-3-one have been synthesized as inhibitors of the InhA enzyme from Mycobacterium tuberculosis, a key enzyme in the fatty acid biosynthesis pathway of the bacterium.[3]
II. Quantitative Data Summary
The following tables summarize key quantitative data for representative analogs from the broader pyrrolo[3,4-c]pyridine class, illustrating their potency and selectivity. It is important to note that specific data for analogs derived directly from the this compound intermediate are often embedded within larger studies and may require careful examination of the supplementary information of cited literature.
Table 1: Dopamine D2/D3 Receptor Ligand Affinities
| Compound ID | Target | pKi | Reference |
|---|---|---|---|
| 7i | D2 Receptor | 7.14 | [4] |
| D3 Receptor | 8.42 | [4] |
| Comment: Compound 7i, a benzamide derivative, demonstrates a notable preference for the D3 receptor over the D2 receptor. |
Table 2: Sigma-1 Receptor Ligand Affinities
| Compound ID | Target | Ki (nM) | Selectivity (S1R/S2R) | Reference |
|---|---|---|---|---|
| 19 (AD417) | Sigma-1 Receptor | 75 | 6-fold | [5] |
| Comment: Compound 19, a tetrahydropyrrolo[3,4-c]pyrazole derivative, shows good affinity for the sigma-1 receptor with selectivity over the sigma-2 subtype. |
Table 3: FGFR Inhibitory Activity
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 | [6] |
| Comment: Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, is a potent inhibitor of FGFR1, 2, and 3. |
III. Experimental Protocols
The synthesis of therapeutically relevant analogs from this compound typically involves a multi-step process. The Boc group serves as a crucial protecting group for the secondary amine, allowing for selective modification at other positions of the molecule.
General Synthetic Workflow for N-Substituted Analogs
The following diagram illustrates a generalized workflow for the synthesis of N-substituted octahydropyrrolo[3,4-c]pyridine analogs.
Key Experimental Methodologies
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Reductive Amination: To introduce N-alkyl substituents, the deprotected secondary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the deprotected amine can be coupled with an aryl halide using a palladium catalyst and a suitable phosphine ligand.
-
Radioligand Binding Assays: To determine the affinity of the synthesized compounds for their target receptors (e.g., dopamine or sigma receptors), competitive binding assays are performed using a radiolabeled ligand with known high affinity for the receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.[4]
-
In Vitro Kinase Assays: The inhibitory activity of compounds against specific kinases (e.g., FGFR, Aurora kinase) is typically evaluated using in vitro enzymatic assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of IC50 values.[6][7]
-
Cell-Based Proliferation Assays: The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT or SRB assay. These assays measure cell viability after treatment with the compounds at various concentrations to determine the GI50 (concentration for 50% growth inhibition).[7]
IV. Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Dopamine Receptor Signaling
Analogs targeting dopamine D2/D3 receptors influence downstream signaling cascades that regulate neuronal excitability and gene expression.
By acting as agonists, antagonists, or allosteric modulators at these receptors, the analogs can fine-tune dopaminergic neurotransmission, offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease.
FGFR Signaling in Cancer
In cancer, analogs that inhibit FGFRs can block downstream signaling pathways that promote tumor growth, proliferation, and angiogenesis.
V. Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of a wide array of therapeutic agents. Analogs derived from this core have demonstrated significant potential in treating CNS disorders, cancer, and infectious diseases. Future research will likely focus on the synthesis of more diverse libraries of these analogs, with an emphasis on improving selectivity and pharmacokinetic properties. The exploration of novel therapeutic targets and the use of advanced computational methods for rational drug design will further unlock the full potential of this versatile chemical scaffold. A deeper understanding of the structure-activity relationships and the elucidation of specific signaling pathways will be crucial for the successful clinical translation of these promising compounds.
References
- 1. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space Around 5-Boc-Octahydropyrrolo[3,4-c]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on a Versatile Scaffold for Novel Therapeutics
The octahydropyrrolo[3,4-c]pyridine core is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The 5-Boc-protected version, 5-Boc-octahydropyrrolo[3,4-c]pyridine, serves as a crucial building block for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the chemical space around this core, focusing on its synthesis, derivatization, and application in the development of potent and selective therapeutic agents, with a particular emphasis on its role in the discovery of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.
Chemical Properties and Synthesis of the Core
This compound, with the CAS number 351370-99-5 and a molecular formula of C12H22N2O2, is a stable, off-white to light yellow solid.[1] Its Boc-protecting group allows for selective manipulation of the two nitrogen atoms within the scaffold, making it an ideal starting material for combinatorial chemistry and lead optimization.
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, its structure suggests a multi-step synthesis likely involving the construction of the fused pyrrolidine and piperidine rings. The synthesis of related pyrrolo[3,4-c]pyridine-1,3-diones has been reviewed, indicating that methods such as annulation of the pyrrole or pyridine ring, or tandem ring closures are common strategies for forming the core bicyclic system. For specific applications, this core is commercially available from various suppliers.
Exploring the Chemical Space: Derivatization and Structure-Activity Relationships
The true potential of the this compound core is realized through its derivatization. The Boc group can be readily removed under acidic conditions to liberate the secondary amine at the 5-position, which can then be functionalized through a variety of reactions, including amidation, alkylation, and urea formation. The secondary amine within the pyrrolidine ring also offers a handle for further modification.
A significant area of exploration for this scaffold has been in the development of inhibitors for nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is upregulated in several cancers.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
Structure-based design has led to the identification of potent NAMPT inhibitors derived from a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. These compounds typically feature a urea linkage at the 5-position.
Key Structural Features and SAR:
-
Urea Moiety: The urea group is a critical pharmacophore, participating in key hydrogen bonding interactions within the NAMPT active site.
-
Pyrrolo[3,4-c]pyridine Scaffold: This rigid scaffold correctly orients the substituents for optimal binding.
-
Substituents on the Urea: The nature of the substituent on the terminal nitrogen of the urea plays a crucial role in determining potency and pharmacokinetic properties. Aromatic and heteroaromatic groups are commonly employed.
The following table summarizes the structure-activity relationship for a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as NAMPT inhibitors.
| Compound ID | R Group (on Urea) | NAMPT IC50 (nM) | PC-3 Antiproliferative IC50 (nM) |
| 18 | [Structure] | 11 | 36 |
| 29 | [Structure] | 10 | 7 (A2780 cells) |
Data extracted from literature.[2]
The potent anti-NAMPT activity of these compounds, with IC50 values in the low nanomolar range, translates to effective antiproliferative activity in cancer cell lines.[2] Furthermore, an optimized compound from this series demonstrated favorable pharmacokinetic properties in mice and efficacy in a mouse xenograft model.[2]
Experimental Protocols
While a specific protocol for the synthesis of the this compound core is not detailed in the available literature, a general workflow for its utilization in the synthesis of NAMPT inhibitors can be outlined.
General Workflow for the Synthesis of Pyrrolo[3,4-c]pyridine-derived NAMPT Inhibitors
Step 1: Boc Deprotection
To a solution of this compound in a suitable solvent such as dichloromethane (DCM), an excess of a strong acid like trifluoroacetic acid (TFA) is added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The solvent and excess acid are then removed under reduced pressure to yield the deprotected octahydropyrrolo[3,4-c]pyridine salt.
Step 2: Urea Formation
The deprotected core is dissolved in an aprotic solvent, and a base (e.g., triethylamine or diisopropylethylamine) is added to neutralize the salt. The appropriate isocyanate or carbamoyl chloride is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete. The final product can then be purified using standard techniques such as column chromatography or recrystallization.
Signaling Pathways and Biological Targets
The primary and most well-documented target for derivatives of the octahydropyrrolo[3,4-c]pyridine scaffold is NAMPT.
NAMPT Inhibition and Downstream Effects
NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. NAD+ is an essential cofactor for numerous cellular processes, including cellular respiration, DNA repair, and signaling. Cancer cells have a high metabolic demand and are often more reliant on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer therapy. Inhibition of NAMPT leads to a depletion of intracellular NAD+ levels, which in turn triggers a cascade of events leading to cell death.
Broader Therapeutic Potential
Beyond NAMPT inhibition, the pyrrolo[3,4-c]pyridine scaffold has been explored for a wide array of biological activities, suggesting that the octahydropyrrolo[3,4-c]pyridine core could be a versatile starting point for the development of drugs targeting other diseases. A comprehensive review of pyrrolo[3,4-c]pyridine derivatives highlights their potential as:
-
Analgesic and Sedative Agents: Indicating potential applications in pain management and central nervous system disorders.
-
Antidiabetic Agents: Suggesting a role in metabolic disease therapies.
-
Antimycobacterial and Antiviral Agents: Highlighting its potential in treating infectious diseases.
-
Antitumor Agents: Beyond NAMPT inhibition, derivatives have shown cytotoxicity against various cancer cell lines.[3]
The diverse biological activities of the broader class of pyrrolo[3,4-c]pyridines underscore the potential of the this compound core as a privileged scaffold in drug discovery. Further exploration of its chemical space is likely to yield novel therapeutic agents for a range of diseases.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms provide a rich platform for the generation of diverse chemical libraries. The successful development of potent NAMPT inhibitors based on this scaffold for anticancer applications serves as a strong validation of its utility. The broad spectrum of biological activities associated with the larger pyrrolo[3,4-c]pyridine family suggests that the chemical space around this core is ripe for further exploration, with the potential to deliver novel therapeutics for a multitude of diseases. Researchers and drug development professionals are encouraged to consider this scaffold in their quest for next-generation medicines.
References
Methodological & Application
Synthesis of Novel Bioactive Muscarinic Acetylcholine Receptor Modulators Using a 5-Boc-Octahydropyrrolo[3,4-c]pyridine Scaffold
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The octahydropyrrolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry for the synthesis of bioactive molecules targeting the central nervous system (CNS).[1][2] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an ideal starting point for the development of selective ligands for various receptors. This document provides detailed protocols for the synthesis of derivatives of 5-Boc-octahydropyrrolo[3,4-c]pyridine as potent and selective modulators of muscarinic acetylcholine receptors (mAChRs), key targets for the treatment of various neurological and psychiatric disorders.[3][4] Specifically, we will focus on the synthesis of M4 positive allosteric modulators (PAMs), which have emerged as a promising therapeutic approach for schizophrenia.[3][4]
Synthesis of a Novel M4 Positive Allosteric Modulator (PAM)
This section details the synthesis of a novel M4 PAM, designated as Compound 1, starting from the commercially available this compound. The synthetic strategy involves a key amide bond formation step, a common and versatile reaction in medicinal chemistry.
Experimental Workflow:
Caption: Synthetic workflow for Compound 1.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 2-((3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl)octahydropyrrolo[3,4-c]pyridine-5-carboxylate (Boc-Protected Intermediate)
-
To a solution of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Synthesis of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(octahydropyrrolo[3,4-c]pyridin-2-yl)methanone (Compound 1)
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Compound 1.
Biological Activity Data
The following tables summarize the in vitro pharmacological data for representative M4 PAMs and M5 modulators synthesized from related scaffolds.
Table 1: M4 Positive Allosteric Modulators (PAMs) Data
| Compound | M4 EC50 (nM) | Fold Shift |
| VU0152100 | 95 | 60x (human) |
| ML108 | 864 | - |
| A9 | 513 | - |
Data obtained from functional assays in CHO cells expressing the human M4 receptor.[3][5][6]
Table 2: M5 Negative Allosteric Modulators (NAMs) Data
| Compound | Human M5 IC50 (nM) | Rat M5 IC50 (nM) |
| ML375 | 300 | 790 |
| VU6000181 | - | - |
Data obtained from functional assays in CHO cells expressing the human or rat M5 receptor.
Signaling Pathways
M4 and M5 muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades.
M4 Receptor Signaling Pathway (Gi/o-coupled):
Caption: M4 mAChR Gi/o-coupled signaling pathway.
Upon activation by acetylcholine, the M4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. M4 PAMs enhance the effect of acetylcholine, leading to a more robust inhibition of this pathway.
M5 Receptor Signaling Pathway (Gq-coupled):
Caption: M5 mAChR Gq-coupled signaling pathway.
The M5 receptor, upon agonist binding, activates Gq proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). M5 NAMs, such as ML375, inhibit this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, forming the basis of a variety of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3] Consequently, the development of robust synthetic routes to functionalized octahydropyrrolo[3,4-c]pyridines is of significant interest to the drug discovery community.
A common intermediate in the synthesis of these derivatives is the N-Boc protected form, specifically 5-Boc-octahydropyrrolo[3,4-c]pyridine. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability in a range of reaction conditions and its straightforward removal under acidic conditions.[4][5] This document provides a detailed protocol for the efficient deprotection of this compound using standard acid-catalyzed methods.
Biological Relevance of the Octahydropyrrolo[3,4-c]pyridine Scaffold
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for their potential to treat a variety of diseases, highlighting the versatility of this structural motif in interacting with diverse biological targets.[1][2] The diagram below illustrates the range of biological activities associated with this class of compounds.
Caption: Diverse biological targets of the pyrrolo[3,4-c]pyridine scaffold.
Boc Deprotection Protocols
The removal of the Boc group is typically achieved under acidic conditions. The two most common and effective methods employ trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally high-yielding method for Boc deprotection.[4][6]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range is 20-50% TFA in DCM (v/v). For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting residue is the trifluoroacetate salt of octahydropyrrolo[3,4-c]pyridine.
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected product.
-
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is also highly effective and can sometimes offer advantages in terms of the physical form of the product salt (often a crystalline solid).[7][8]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol (MeOH).
-
Addition of HCl: Add a solution of 4 M HCl in 1,4-dioxane (typically 4-10 equivalents). Alternatively, a solution of HCl in methanol can be used.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue is the hydrochloride salt of octahydropyrrolo[3,4-c]pyridine.
-
If the free amine is required, the residue can be neutralized following a similar procedure as described in Method 1 (dissolution in an organic solvent and washing with a base). Alternatively, for many subsequent reactions, the hydrochloride salt can be used directly.
-
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of cyclic amines, providing a reference for the deprotection of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Reagent System | Solvent | Temperature | Time (h) | Typical Yield | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1 - 4 | >90% | A widely applicable and robust method.[6] |
| 4 M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 | >90% | Often yields a crystalline hydrochloride salt.[7][8] |
| 4 M HCl | Methanol (MeOH) | Room Temperature | 1 - 4 | >90% | A common alternative to dioxane.[7] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid and concentrated hydrochloric acid are corrosive and should be handled in a well-ventilated fume hood.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The deprotection reaction generates gas (carbon dioxide and isobutylene), so the reaction vessel should not be sealed.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mild Acidic Deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[1] This application note provides detailed protocols for the mild acidic deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired product, octahydropyrrolo[3,4-c]pyridine, while minimizing side reactions.
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then typically breaks down to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[2]
Data Presentation
The following table summarizes common mild acidic conditions for the deprotection of this compound, with expected yields and reaction times extrapolated from data on similar cyclic and bicyclic amines.
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Expected Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 0.5 - 2 hours | >95 | A common and generally effective method.[3] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 0.5 - 4 hours | >95 | Often yields the hydrochloride salt directly.[2][4] |
| Hydrochloric Acid (HCl) | 1.25 M | Ethanol/Methanol | Room Temp. | 1 - 5 hours | ~90 | A slightly milder alternative to HCl in dioxane. |
| p-Toluenesulfonic Acid (pTSA) | 1.1 eq. | Toluene/Ethanol | 50-60 °C | 2 - 6 hours | ~90 | A solid acid, can be easier to handle. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by adding it to a cooled, stirred saturated solution of NaHCO₃ until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, octahydropyrrolo[3,4-c]pyridine.
Protocol 2: Deprotection using 4 M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[2][4]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of octahydropyrrolo[3,4-c]pyridine may precipitate. If so, collect the solid by filtration and wash with cold, anhydrous diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration and dry under vacuum.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent as described in Protocol 1.
Mandatory Visualization
Caption: Mechanism of mild acidic Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Deprotected Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry and drug discovery, appearing in a variety of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The development of robust synthetic methodologies to elaborate this core is crucial for creating diverse chemical libraries for screening and lead optimization.[3][4]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryls.[5][6] Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids make it an attractive tool for late-stage functionalization in drug development.[7] However, the application of Suzuki coupling to nitrogen-containing heterocycles, especially those with unprotected secondary amines, can be challenging due to potential catalyst inhibition by the lone pair of electrons on the nitrogen atoms.[8][9]
These application notes provide a detailed protocol for performing Suzuki coupling reactions on a deprotected octahydropyrrolo[3,4-c]pyridine scaffold. The methodology is based on established conditions for similar unprotected nitrogen-rich heterocycles and aims to provide a starting point for the successful synthesis of novel derivatives.[10][11][12]
General Reaction Scheme
The overall synthetic strategy involves two key steps: the deprotection of a suitable N-protected octahydropyrrolo[3,4-c]pyridine precursor, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of aryl or heteroaryl boronic acids.
Step 1: N-Boc Deprotection
Step 2: Suzuki-Miyaura Cross-Coupling
Experimental Protocols
Protocol 1: N-Boc Deprotection of tert-butyl 5-bromo-hexahydropyrrolo[3,4-c]pyridine-2(1H)-carboxylate
This protocol describes a general procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Materials:
-
tert-butyl 5-bromo-hexahydropyrrolo[3,4-c]pyridine-2(1H)-carboxylate
-
Methanol (MeOH)
-
Oxalyl chloride or Trifluoroacetic acid (TFA) or HCl in Dioxane (4M solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected starting material (1.0 equiv) in methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 equiv) or an alternative acid like TFA (10 equiv) or a 4M HCl solution in dioxane (5 equiv) to the stirred solution.[13]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, which can be used in the next step without further purification if deemed sufficiently pure.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-bromo-octahydropyrrolo[3,4-c]pyridine with Phenylboronic Acid
This protocol outlines the conditions for the Suzuki coupling of the deprotected halo-substituted octahydropyrrolo[3,4-c]pyridine.
Materials:
-
5-bromo-octahydropyrrolo[3,4-c]pyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or a sealed reaction vial, add the 5-bromo-octahydropyrrolo[3,4-c]pyridine (1.0 equiv), phenylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure coupled product.
Data Presentation
The following tables present illustrative data for the Suzuki coupling of 5-bromo-octahydropyrrolo[3,4-c]pyridine with various boronic acids. These are representative yields and may vary depending on the specific substrate and reaction conditions.
Table 1: Suzuki Coupling of 5-bromo-octahydropyrrolo[3,4-c]pyridine with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 5-phenyl-octahydropyrrolo[3,4-c]pyridine | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-octahydropyrrolo[3,4-c]pyridine | 82 | >98 |
| 3 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-octahydropyrrolo[3,4-c]pyridine | 78 | >97 |
| 4 | Pyridin-3-ylboronic acid | 5-(pyridin-3-yl)-octahydropyrrolo[3,4-c]pyridine | 65 | >95 |
| 5 | Thiophen-2-ylboronic acid | 5-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyridine | 72 | >96 |
Table 2: Optimization of Reaction Conditions for the Coupling with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 88 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 90 | 20 | 75 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of arylated octahydropyrrolo[3,4-c]pyridines.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivation: The unprotected nitrogen atoms can coordinate to the palladium center, inhibiting the reaction.[9] Consider using bulkier, more electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired catalytic cycle.[8] Using pre-formed palladium precatalysts can also be beneficial.
-
Ineffective Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.[9]
-
Inactive Catalyst: Use a fresh source of palladium catalyst.
-
-
Side Product Formation:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Improve the degassing procedure.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Using boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this side reaction.[9]
-
-
Poor Solubility:
-
Screen different solvent systems (e.g., THF, DMF, toluene, often with water).
-
Increase the reaction temperature if the starting materials are not temperature-sensitive.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.
-
Solvents: Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.
-
Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.
-
Deprotection Reagents: Acids like TFA and oxalyl chloride are highly corrosive and toxic. Handle them in a fume hood with appropriate PPE.
By following these protocols and considering the troubleshooting advice, researchers should be well-equipped to successfully perform Suzuki coupling reactions on the deprotected octahydropyrrolo[3,4-c]pyridine scaffold, enabling the synthesis of novel and diverse compound libraries for drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 5-Boc-octahydropyrrolo[3,4-c]pyridine derivatives. This reaction is a powerful tool for the synthesis of N-aryl derivatives of this scaffold, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or pseudohalide.[1] This reaction has become a cornerstone in synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[2] For derivatives of this compound, this methodology allows for the direct and efficient introduction of a wide range of aryl and heteroaryl substituents, providing access to a diverse chemical space for drug development.
The general transformation is depicted below:
Figure 1: General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and various pre-formed palladium-ligand complexes.[1] Catalyst loading is typically in the range of 1-5 mol%.[3]
-
Ligand: The choice of phosphine ligand is critical for the reaction's efficiency. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] For the amination of saturated heterocycles, ligands such as XPhos, RuPhos, and BrettPhos have shown considerable success.[5]
-
Base: A variety of bases can be employed, with the choice depending on the substrate's sensitivity to basic conditions. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[3] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended.[3]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[3] It is crucial to use solvents with low water content to prevent catalyst deactivation.
Quantitative Data Summary
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public literature, the following tables provide representative conditions and expected yields based on analogous reactions with structurally similar N-Boc protected saturated heterocycles, such as N-Boc-piperazine. These tables should serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Coupling with Aryl Bromides
| Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 80-90 |
| 1-Bromo-3-cyanobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 8-12 | 75-85 |
Table 2: Representative Conditions for Coupling with Aryl Chlorides
| Aryl Chloride | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 18-24 | 70-80 |
| 1-Chloro-4-nitrobenzene | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65-75 |
| 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 | 70-85 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide and an aryl chloride. Note: These are general procedures and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Figure 2: Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Coupling with an Aryl Bromide
-
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Coupling with an Aryl Chloride
-
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add this compound, the aryl chloride, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried vial equipped with a stir bar.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir.
-
After 18-24 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography.
-
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.
Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed cycle.
The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[6]
-
Ligand Exchange: The amine coordinates to the palladium center, displacing the halide.[6]
-
Deprotonation: The base removes a proton from the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The N-aryl bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.[6]
Troubleshooting and Safety
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide.[6] The choice of ligand can influence the extent of this side reaction.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox. The bases used are often corrosive and should be handled with appropriate personal protective equipment. Reactions should be conducted behind a blast shield, especially when heating sealed vessels.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the N-arylation of Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions for the N-arylation of octahydropyrrolo[3,4-c]pyridine, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery. The protocols detailed below are based on established palladium- and copper-catalyzed cross-coupling methodologies, drawing parallels from the N-arylation of structurally similar saturated bicyclic and spirocyclic amines.
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutics. The functionalization of this scaffold, particularly through the formation of a C-N bond at one of the secondary amine positions, allows for the introduction of various aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[1] The reaction generally proceeds under mild conditions with high functional group tolerance. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and reaction efficiency.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Key Parameters and Optimization
The successful N-arylation of octahydropyrrolo[3,4-c]pyridine using the Buchwald-Hartwig reaction is dependent on the careful selection of several key parameters.
Table 1: Key Parameters for Palladium-Catalyzed N-arylation
| Parameter | Common Options | Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOt-Bu are often effective but may not be compatible with base-sensitive functional groups. Weaker inorganic bases can be used, sometimes requiring higher temperatures. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for catalytic activity. |
| Temperature | 80 - 110 °C | The reaction temperature is dependent on the reactivity of the aryl halide and the chosen base. |
Detailed Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol is a representative example for the N-arylation of a protected octahydropyrrolo[3,4-c]pyridine with an aryl bromide.
Materials:
-
tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Palladium source)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOt-Bu) (Base)
-
Anhydrous Toluene (Solvent)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask, add tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (1.0 mmol), the aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Copper-Catalyzed N-arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have made it a milder and more versatile alternative to palladium-catalyzed methods, especially for certain substrates.
General Experimental Workflow for Ullmann Condensation
Caption: General workflow for the Copper-Catalyzed N-arylation.
Key Parameters and Optimization
The success of the copper-catalyzed N-arylation of octahydropyrrolo[3,4-c]pyridine is influenced by the choice of the copper source, ligand, base, and solvent.
Table 2: Key Parameters for Copper-Catalyzed N-arylation
| Parameter | Common Options | Considerations |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | CuI is the most commonly used copper(I) source. |
| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-Proline | Simple and inexpensive ligands are often effective. The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are typically used. The choice of base can depend on the solvent and the substrate. |
| Solvent | DMF, DMSO, Dioxane | Polar aprotic solvents are generally preferred. |
| Temperature | 100 - 140 °C | Higher temperatures are often required compared to palladium-catalyzed reactions. |
Detailed Experimental Protocol: Copper-Catalyzed N-arylation
This protocol provides a representative example for the N-arylation of a protected octahydropyrrolo[3,4-c]pyridine with an aryl iodide.
Materials:
-
tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI) (Catalyst)
-
1,10-Phenanthroline (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
Anhydrous Dimethylformamide (DMF) (Solvent)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (1.0 mmol), the aryl iodide (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 120 °C with stirring for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Concluding Remarks
The N-arylation of octahydropyrrolo[3,4-c]pyridine can be effectively achieved using both palladium- and copper-catalyzed methods. The choice between the Buchwald-Hartwig amination and the Ullmann condensation will depend on factors such as substrate scope, functional group tolerance, and cost considerations. The protocols provided herein serve as a starting point for the development of robust and efficient syntheses of N-arylated octahydropyrrolo[3,4-c]pyridine derivatives, which are valuable scaffolds for the discovery of new chemical entities with potential therapeutic applications. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols: Functionalization of the Secondary Amine in 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boc-Octahydropyrrolo[3,4-c]pyridine is a valuable building block in medicinal chemistry, featuring a bicyclic scaffold and a protected secondary amine that allows for selective functionalization at the 2-position. This document provides detailed protocols for common and synthetically useful transformations of the secondary amine, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation. These reactions enable the synthesis of diverse libraries of compounds for drug discovery and development.
Core Structure
Figure 1: Structure of this compound.
I. N-Alkylation
N-alkylation introduces alkyl substituents to the secondary amine, a common strategy for modulating lipophilicity and exploring structure-activity relationships (SAR).
A. Reductive Amination
Reductive amination is a versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion. This method is compatible with a wide range of aldehydes and ketones.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add benzaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.
Application Notes and Protocols for the Use of 5-Boc-Octahydropyrrolo[3,4-c]pyridine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclic diamine scaffold, octahydropyrrolo[3,4-c]pyridine, is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which is advantageous for creating compounds with high specificity for biological targets. The tert-butyloxycarbonyl (Boc)-protected derivative, 5-Boc-octahydropyrrolo[3,4-c]pyridine, is a particularly useful intermediate for the parallel synthesis of compound libraries aimed at drug discovery. The Boc protecting group allows for selective functionalization of the secondary amine, enabling the introduction of a wide range of substituents.
Derivatives of the broader pyrrolopyridine class have shown a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This makes libraries derived from the octahydropyrrolo[3,4-c]pyridine core attractive for screening against various therapeutic targets.
Key Synthetic Reactions for Library Generation
The versatility of the this compound scaffold in parallel synthesis stems from the ability to deprotect the Boc group and subsequently functionalize the liberated secondary amine. Common reactions employed in the generation of compound libraries from this building block include:
-
Amide Bond Formation: Acylation of the deprotected amine with a diverse set of carboxylic acids or acid chlorides is a robust method for generating a library of amides.
-
Reductive Amination: The secondary amine can react with a variety of aldehydes or ketones in the presence of a reducing agent to produce N-alkylated derivatives.
-
N-Arylation: The secondary amine can undergo coupling reactions with aryl or heteroaryl halides to introduce aromatic moieties.
These reactions are well-suited for parallel synthesis formats, allowing for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in the parallel synthesis of a focused library. These protocols are based on established synthetic methods for related heterocyclic scaffolds.
Protocol 1: Boc Deprotection of this compound
This initial step is required to liberate the secondary amine for subsequent diversification.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.1 M).
-
Add TFA (10 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected octahydropyrrolo[3,4-c]pyridine.
Protocol 2: Parallel Amide Library Synthesis
This protocol describes the synthesis of an amide library in a 96-well plate format.
Materials:
-
Octahydropyrrolo[3,4-c]pyridine (from Protocol 1)
-
A diverse set of carboxylic acids
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of octahydropyrrolo[3,4-c]pyridine (1.0 eq) in DMF.
-
Prepare stock solutions of a diverse library of carboxylic acids (1.2 eq) in DMF in a 96-well plate.
-
Prepare a stock solution of BOP (1.3 eq) and DIPEA (3.0 eq) in DMF.
-
To each well of the 96-well plate containing the carboxylic acid solutions, add the octahydropyrrolo[3,4-c]pyridine stock solution.
-
Add the BOP/DIPEA solution to each well.
-
Seal the 96-well plate and shake at room temperature for 12-16 hours.
-
Upon completion, the crude products can be purified by parallel HPLC.
Protocol 3: Parallel Reductive Amination Library Synthesis
This protocol outlines the synthesis of an N-alkylated library in a parallel format.
Materials:
-
Octahydropyrrolo[3,4-c]pyridine (from Protocol 1)
-
A diverse set of aldehydes
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Parallel synthesis reactor
Procedure:
-
In an array of reaction vials, add a solution of octahydropyrrolo[3,4-c]pyridine (1.0 eq) in DCE.
-
To each vial, add a unique aldehyde (1.1 eq) from a library of aldehydes.
-
Add a catalytic amount of acetic acid to each vial.
-
Stir the mixtures for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) to each vial.
-
Stir the reactions for 12-16 hours at room temperature.
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic phase and concentrate to dryness. The products can be purified by parallel chromatography.
Data Presentation
The following table presents representative data for a focused library of N-acylated octahydropyrrolo[3,4-c]pyridine derivatives, synthesized using a parallel synthesis approach. The yields and purities are illustrative and based on typical outcomes for similar library synthesis efforts reported in the literature for related scaffolds.[2]
| Compound ID | R-Group (Acyl Moiety) | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS, %) |
| L1-A1 | Benzoyl | 230.30 | 85 | >95 |
| L1-A2 | 4-Chlorobenzoyl | 264.74 | 82 | >95 |
| L1-A3 | 4-Methoxybenzoyl | 260.32 | 88 | >95 |
| L1-A4 | Thiophene-2-carbonyl | 236.32 | 78 | >90 |
| L1-A5 | Cyclohexanecarbonyl | 236.35 | 91 | >95 |
| L1-B1 | Acetyl | 168.22 | 93 | >98 |
| L1-B2 | Isobutyryl | 196.28 | 89 | >95 |
| L1-B3 | Pivaloyl | 210.30 | 84 | >95 |
Mandatory Visualizations
Experimental Workflow for Parallel Library Synthesis
Caption: Workflow for parallel synthesis of a compound library.
Screening Cascade for a Hypothetical Kinase Inhibitor Library
Caption: Screening cascade for a kinase inhibitor library.
References
Scale-Up Synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydropyrrolo[3,4-c]pyridine scaffold is a key building block in medicinal chemistry, notably for its incorporation into a variety of biologically active molecules, including kinase inhibitors. The controlled, large-scale synthesis of derivatives, such as 5-Boc-octahydropyrrolo[3,4-c]pyridine, is crucial for advancing drug discovery programs. This document provides detailed application notes and scalable protocols for the synthesis of this valuable intermediate, addressing key challenges such as selective mono-protection and purification at scale.
Introduction
The rigid, bicyclic structure of octahydropyrrolo[3,4-c]pyridine provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The tert-butyloxycarbonyl (Boc) protected form, this compound, is a particularly useful intermediate, allowing for selective derivatization of the remaining secondary amine. This application note outlines a robust and scalable synthetic route, starting from commercially available materials, and discusses critical process considerations for safe and efficient production.
Experimental Protocols
Part 1: Synthesis of Octahydropyrrolo[3,4-c]pyridine-5,7-dione
This initial step involves the formation of the core bicyclic imide structure.
Materials:
-
Pyridine-3,4-dicarboxylic acid
-
Urea
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation condenser, add pyridine-3,4-dicarboxylic acid and a molar excess of urea.
-
Add a suitable high-boiling point solvent to create a stirrable slurry.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to induce cyclization and the release of ammonia and carbon dioxide (typically >180 °C).
-
Maintain the reaction at temperature until the starting material is consumed, as monitored by a suitable analytical method (e.g., HPLC or TLC).
-
Cool the reaction mixture to ambient temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with a suitable solvent (e.g., ethanol or acetone) to remove residual high-boiling solvent, and dry under vacuum to yield the desired dione.
Part 2: Reduction of Octahydropyrrolo[3,4-c]pyridine-5,7-dione to Octahydropyrrolo[3,4-c]pyridine
This step reduces the imide functionality to the corresponding bicyclic diamine.
Materials:
-
Octahydropyrrolo[3,4-c]pyridine-5,7-dione
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Water
-
15% aqueous sodium hydroxide
-
Ethyl acetate
Procedure:
-
Safety First: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations must be conducted under a strictly inert and anhydrous atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (fire-retardant lab coat, safety glasses, and gloves) is mandatory.[1][2][3][4] A Class D fire extinguisher for combustible metals should be readily available.[4]
-
In a suitably sized reaction vessel, suspend LAH in anhydrous THF under an inert atmosphere. The flask should be at least four times the total reaction volume to accommodate any potential foaming during the quench.[1]
-
Cool the LAH suspension in an ice bath.
-
Slowly add a solution of octahydropyrrolo[3,4-c]pyridine-5,7-dione in anhydrous THF to the cooled LAH suspension at a rate that maintains the internal temperature below 20 °C. The reduction is highly exothermic.[1]
-
After the addition is complete, allow the reaction to stir at room temperature until complete conversion is confirmed by TLC or LC-MS.
-
Careful Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add water dropwise to quench the excess LAH. This will generate a significant amount of hydrogen gas, so adequate ventilation is crucial.[1]
-
Following the initial water quench, add a 15% aqueous solution of sodium hydroxide, followed by another portion of water.
-
Allow the mixture to warm to room temperature and stir vigorously until a granular precipitate forms.
-
Filter the solid aluminum salts and wash thoroughly with THF and ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude octahydropyrrolo[3,4-c]pyridine.
Part 3: Selective Mono-Boc Protection of Octahydropyrrolo[3,4-c]pyridine
This is a critical step to ensure the desired product is obtained in high yield, minimizing the formation of the di-Boc protected byproduct. One effective method involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it less nucleophilic.
Materials:
-
Octahydropyrrolo[3,4-c]pyridine
-
Anhydrous methanol
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (2N)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude octahydropyrrolo[3,4-c]pyridine in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add one equivalent of freshly distilled chlorotrimethylsilane dropwise. A white precipitate of the monohydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for a short period.
-
Add a small amount of water, followed by a solution of one equivalent of Boc₂O in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with a non-polar solvent like diethyl ether or hexane to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Scale-Up Considerations and Data
Scaling up the synthesis requires careful attention to several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations |
| LAH Reduction | |||
| Reaction Vessel | 2L flask for 50g scale | 100L glass-lined reactor for 2kg scale | Vessel size should be at least 4x the reaction volume to manage potential foaming during quench.[1] Ensure adequate cooling capacity. |
| Reagent Addition | Slow addition via dropping funnel | Metered addition via pump | Maintain strict temperature control; the reaction is highly exothermic.[1] |
| Quenching | Slow, dropwise addition of water | Slow, controlled addition of water/caustic solution | Highly exothermic with significant hydrogen evolution. Ensure adequate ventilation and no ignition sources.[1][4] |
| Mono-Boc Protection | |||
| Temperature Control | Ice bath | Jacketed reactor with chiller | Precise temperature control is crucial for selectivity. |
| Reagent Purity | Freshly distilled Me₃SiCl | High-purity reagents | Impurities can affect the in-situ generation of HCl and impact selectivity. |
| Work-up | Separatory funnel | Liquid-liquid extraction unit | Efficient phase separation is key to minimizing product loss. |
| Purification | |||
| Method | Flash Chromatography | Crystallization | Chromatography is often not practical or economical at a large scale. Developing a robust crystallization procedure is critical for achieving high purity. |
| Yield (Overall) | 40-50% | 35-45% (expected) | Yields can be lower at a larger scale due to handling losses and less efficient extractions. |
| Purity (Final Product) | >98% | >98% | High purity is essential for use in drug development. |
Purification at Scale: Chromatography vs. Crystallization
While flash chromatography is a common purification technique at the lab scale, it becomes less practical and more expensive at larger scales. For the industrial production of this compound, developing a robust crystallization protocol is highly recommended.
Advantages of Crystallization:
-
Cost-effective: Avoids the high cost of large quantities of silica gel and solvents required for chromatography.
-
Scalable: Crystallization is a more readily scalable unit operation.
-
High Purity: Can often provide a product of very high purity, effectively removing process-related impurities.
Considerations for Developing a Crystallization Protocol:
-
Solvent Screening: A thorough solvent screen is necessary to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled cooling profile is recommended.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help control crystallization and improve consistency.
Application in Drug Discovery: Kinase Inhibition
Derivatives of the octahydropyrrolo[3,4-c]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and immunology. For example, pyrrolopyridine cores have been incorporated into inhibitors of AXL kinase and Janus kinases (JAKs).[5][6][7][8]
AXL Kinase Signaling Pathway
AXL is a receptor tyrosine kinase that, when activated by its ligand Gas6, initiates downstream signaling pathways, primarily the PI3K-AKT and RAS-MEK-ERK pathways.[9][10] These pathways are crucial for cell survival, proliferation, and migration.[9][10] Dysregulation of AXL signaling is implicated in cancer progression and drug resistance.[5][10] this compound can be used as a starting material to synthesize potent AXL inhibitors that block these oncogenic signals.
Caption: AXL Kinase Signaling Pathway and Point of Inhibition.
Conclusion
The synthetic route and protocols detailed in this application note provide a solid foundation for the scale-up synthesis of this compound. Careful consideration of reaction conditions, particularly for the LAH reduction and selective mono-Boc protection steps, is critical for a safe and efficient process. The development of a robust crystallization procedure for final product purification is a key recommendation for large-scale manufacturing. This versatile building block is of significant interest for the development of novel kinase inhibitors and other therapeutics, making its scalable synthesis a valuable capability for any drug discovery and development program.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of N-Heterocycles
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of N-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during acidic Boc deprotection?
A1: The fundamental mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes to the free amine and carbon dioxide.[1][2] The principal cause of side reactions is the highly reactive tert-butyl cation intermediate.[1] This potent electrophile can attack various nucleophilic sites on the target molecule, leading to undesired modifications.[1][3]
Q2: Which N-heterocycles are particularly susceptible to side reactions?
A2: N-heterocycles with electron-rich aromatic systems are highly susceptible to alkylation by the tert-butyl cation. A prime example is the indole ring in tryptophan, which is prone to tert-butylation.[1][3] Other heterocycles like imidazoles and pyridines can also undergo side reactions, although the nature of these reactions can vary depending on the specific substrate and reaction conditions.
Q3: My Boc deprotection is incomplete. What are the common causes?
A3: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for a specific substrate.[4][5] The effective acidity of reagents like trifluoroacetic acid (TFA) can also be diminished by the presence of water.[4]
-
Inadequate Reaction Time: Some substrates, particularly those that are sterically hindered, require longer reaction times for complete deprotection.[4]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the cleavage reaction.[4][5][6]
-
Poor Solubility: If the Boc-protected compound has poor solubility in the reaction solvent, the accessibility of the deprotecting agent is limited.[5][6]
Q4: How can I monitor the progress of a Boc deprotection reaction?
A4: Several analytical techniques are effective for monitoring the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of the more polar free amine product.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise monitoring of the consumption of the starting material and confirms the mass of the desired product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons around 1.4 ppm can be monitored to confirm deprotection.[6]
Q5: What are scavengers and how do they prevent side reactions?
A5: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive sites on the substrate, they prevent unwanted alkylation side products.[1] Common scavengers include trialkylsilanes (e.g., triisopropylsilane, TIS) and phenolic compounds.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Boc deprotection of N-heterocycles.
Issue 1: Incomplete Deprotection
-
Observation: Significant amount of starting material remains after the standard reaction time, as observed by TLC or LC-MS.
-
Possible Causes & Solutions:
-
Insufficient Acid: Increase the concentration or equivalents of the acid (e.g., move from 20% TFA in DCM to 50% TFA or use 4M HCl in dioxane).[4] Ensure the acid is anhydrous.[4]
-
Short Reaction Time: Extend the reaction time and monitor periodically. Some sterically hindered substrates may require several hours.[4]
-
Low Temperature: If the reaction is being run at 0 °C, allow it to warm to room temperature. Gentle heating (e.g., 40-50 °C) can be beneficial for very resistant substrates, but must be used cautiously.[7]
-
Poor Solubility: Change to a solvent system that better dissolves the starting material.
-
Issue 2: Formation of a Side Product with a +56 Da Mass Shift
-
Observation: LC-MS analysis shows a significant peak corresponding to the mass of the desired product plus 56 Da.
-
Possible Cause & Solution:
-
This mass shift is characteristic of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1] This is very common for electron-rich heterocycles like indoles.[1][3]
-
Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers.[1] Use 2-5% (v/v) of the scavenger in the deprotection solution.
-
Issue 3: Degradation of Other Acid-Sensitive Groups in the Molecule
-
Observation: Besides the desired deprotection, cleavage of other protecting groups (e.g., silyl ethers, acetals) or molecular degradation is observed.
-
Possible Causes & Solutions:
-
Harsh Acidic Conditions: The acid used is too strong for the substrate.
-
Alternative Methods: Explore milder or non-acidic deprotection methods.[8]
-
Thermal Deprotection: Heating the N-Boc protected heterocycle, particularly imidazoles and indoles, in a suitable solvent like trifluoroethanol (TFE) can effect deprotection.[9][10][11]
-
Lewis Acids: Zinc bromide (ZnBr2) in an inert solvent can sometimes provide selectivity.[12]
-
Base-Mediated Deprotection: For certain activated heterocycles, basic conditions (e.g., NaBH4 in EtOH for imidazoles) can be surprisingly effective.[13][14]
-
-
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the outcome, especially for sensitive substrates. The following table summarizes qualitative and quantitative observations for different N-heterocycles.
| Heterocycle | Deprotection Method | Temp. (°C) | Time | Common Side Reactions/Issues | Scavenger Recommended | Yield (%) |
| Indole | TFA / DCM | RT | 0.5-2 h | High risk of tert-butylation on the indole ring.[1][3] | Yes (TIS, TES) | Variable |
| Indole | Thermal (TFE solvent) | 150 | 1 h | Cleaner reaction, avoids strong acid.[9] | No | ~98%[9] |
| Imidazole | TFA / DCM | RT | 1-4 h | Incomplete reaction, potential for side reactions if other acid-labile groups are present.[11] | If needed | Variable |
| Imidazole | Thermal (TFE solvent) | 120-150 | 0.5-1 h | Efficient for many derivatives.[9] | No | ~98%[9] |
| Imidazole | NaBH₄ / EtOH | RT | 4-7 h | Highly selective for N-Boc on imidazole over other amines.[13][14] | No | 77-95%[14] |
| Pyridine | HCl / Dioxane | RT | 2-16 h | Standard method; workup involves evaporation and trituration.[15][16] | If needed | Generally high |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection with Scavenger
-
Dissolve the Boc-protected N-heterocycle in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the solution, add a scavenger such as triisopropylsilane (TIS) (5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) (for a final 1:1 DCM:TFA solution).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Thermal Boc Deprotection of N-Boc Indole/Imidazole
-
Dissolve the N-Boc protected heterocycle in 2,2,2-trifluoroethanol (TFE).[9]
-
Heat the solution to reflux (for microwave-assisted reactions, 150 °C is a typical starting point).[10]
-
Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.[9]
-
After completion, allow the solution to cool to room temperature.
-
Remove the TFE solvent in vacuo to yield the deprotected heterocycle. Further purification by chromatography or crystallization may be necessary.
Visualized Workflows and Mechanisms
Caption: Reaction mechanism for Boc deprotection and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
preventing side product formation during 5-Boc-Octahydropyrrolo[3,4-c]pyridine deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of 5-Boc-octahydropyrrolo[3,4-c]pyridine. Our focus is to address common challenges and prevent side product formation during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the deprotection of this compound?
A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can react with nucleophilic sites on the desired product or other molecules in the reaction mixture.
Q2: What are the potential side products specific to the deprotection of this compound?
A2: While general side reactions like tert-butylation of any present nucleophiles can occur, the structure of octahydropyrrolo[3,4-c]pyridine presents the possibility of specific side products:
-
N-Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the newly formed secondary amine can be acylated by residual TFA or trifluoroacetic anhydride (a common impurity in TFA), leading to the formation of a trifluoroacetylated byproduct. This is a known issue in solid-phase peptide synthesis where TFA is used for deprotection.
-
Ring Opening or Rearrangement: Although the octahydropyrrolo[3,4-c]pyridine ring system is generally stable, harsh acidic conditions could potentially lead to ring-opening or rearrangement, especially if there are activating or strain-inducing functional groups present elsewhere in the molecule. However, specific instances for this particular scaffold under standard deprotection conditions are not widely reported.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following strategies:
-
Use of Scavengers: Incorporating a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), into the deprotection cocktail can effectively trap the tert-butyl cation, preventing it from reacting with your product.[2]
-
Control of Reaction Conditions: Use the mildest acidic conditions that effectively remove the Boc group. This may involve optimizing the concentration of the acid, the reaction temperature, and the reaction time.
-
Careful Work-up: A proper work-up procedure is crucial to remove excess acid and byproducts. This often involves neutralization with a base and extraction. For the TFA salt, evaporation and co-evaporation with a non-polar solvent like toluene can help remove residual TFA.
Q4: What are the recommended deprotection methods for this compound?
A4: The most common and effective methods for deprotecting this compound involve the use of strong acids. The choice between them may depend on the scale of the reaction and the desired salt form of the product.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a standard and robust method for Boc deprotection.
-
Hydrochloric Acid (HCl) in Dioxane or other organic solvents: This method is also widely used and often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the equivalents of acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Steric hindrance around the Boc-protected amine. | Use a stronger acid system (e.g., higher concentration of TFA or HCl in dioxane). Gentle heating may be required, but this can also increase side product formation, so careful monitoring is essential. | |
| Formation of an Unexpected Side Product with a Mass Increase of 96 Da | N-Trifluoroacetylation of the deprotected amine by trifluoroacetic acid. | - After deprotection, ensure complete removal of TFA by co-evaporation with a suitable solvent like toluene. - Use a milder deprotection method if the substrate is particularly sensitive. - Purify the product carefully using chromatography. |
| Low Yield after Work-up | The deprotected amine salt may be water-soluble, leading to loss during aqueous work-up. | - Minimize the volume of the aqueous phase during extraction. - Perform multiple extractions with an appropriate organic solvent. - Consider isolating the product as its salt by precipitation with a non-polar solvent like diethyl ether. |
| Product degradation under harsh acidic conditions. | Reduce the reaction temperature and/or reaction time. Use the minimum effective concentration of acid. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amines, including structurally similar compounds to this compound. Please note that optimal conditions may vary depending on the specific substrate and reaction scale.
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
| 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >95 | >98 | |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 3 | >95 | >98 | General Knowledge |
| TFA (neat) | None | Room Temperature | 0.5 - 2 | Quantitative | Substrate dependent | [4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and robust method for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected octahydropyrrolo[3,4-c]pyridine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and often provides the product as a hydrochloride salt, which can be easier to handle and purify.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Methanol (optional, for dissolution)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (3-5 equiv) to the stirred solution at room temperature.
-
Reaction and Precipitation: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.
-
Isolation:
-
The precipitated salt can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to induce precipitation, followed by filtration.
-
Visualizations
References
- 1. Buy (S,S)-2,8-Diazabicyclo[4,3,0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with Pyridyl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling yields consistently low when using pyridyl boronic acids?
A1: Low yields in Suzuki couplings with pyridyl boronic acids are a common issue stemming from several factors. The primary challenges include catalyst deactivation by the pyridine nitrogen, and the inherent instability of pyridyl boronic acids, which are highly susceptible to protodeboronation (the replacement of the boronic acid group with a hydrogen atom).[1][2][3] The position of the nitrogen atom is critical; 2-pyridylboronic acids are particularly notorious for their instability.[2][4] Additionally, slow transmetalation of the electron-deficient pyridyl group to the palladium center can be a rate-limiting step, allowing side reactions to dominate.[5][6]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a major decomposition pathway for pyridyl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material and reducing the yield of the desired product.[1][3] This side reaction is often accelerated by elevated temperatures and the presence of aqueous bases.[1][5]
To minimize protodeboronation, several strategies can be employed:
-
Use Stabilized Boronic Acid Derivatives: Convert the pyridyl boronic acid to a more stable form, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt.[1][3][4][7] These derivatives often exhibit slow release of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[4][8]
-
Optimize Reaction Conditions: Use lower reaction temperatures and shorter reaction times where possible.[5][7]
-
Employ Anhydrous Solvents: Minimizing water content can reduce the rate of protodeboronation.[5][9]
-
Careful Base Selection: Milder bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or potassium phosphate (K₃PO₄) may be preferable to stronger bases.[5][10]
Q3: How does the position of the boronic acid on the pyridine ring (2-, 3-, or 4-position) affect the reaction?
A3: The position of the boronic acid group significantly impacts reactivity and stability.
-
2-Pyridylboronic Acids: These are the most challenging substrates due to the proximity of the nitrogen atom to the boronic acid group. This proximity is believed to facilitate rapid protodeboronation.[2][11] Special conditions, highly active catalysts, and stabilized boronic acid derivatives are often required for successful coupling.[2][4][6]
-
3- and 4-Pyridylboronic Acids: These isomers are generally more stable and less prone to protodeboronation than the 2-pyridyl analogue.[12] However, they are still electron-deficient, which can lead to slower transmetalation compared to many aryl boronic acids. Optimization of ligands, bases, and solvents is still crucial for high yields.[10]
Q4: What are the most common side reactions besides protodeboronation?
A4: Besides protodeboronation, other common side reactions include:
-
Homocoupling: The self-coupling of the pyridyl boronic acid to form a bipyridine byproduct. This is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[1][5] Thoroughly degassing the reaction mixture is critical to minimize this.[5]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] The use of bulky, electron-rich ligands can help shield the metal center and prevent this deactivation.[1]
Q5: How do I choose the right catalyst and ligand for coupling pyridyl boronic acids?
A5: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may give low yields.[13] Highly active catalyst systems are generally required.
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices.[1][2][14] These ligands promote the difficult oxidative addition and reductive elimination steps, stabilize the catalyst, and sterically hinder coordination of the pyridine nitrogen to the palladium center.[1][2]
-
Palladium Source: Pre-formed palladium(II) precatalysts (e.g., XPhos-Pd-G3) or a combination of a palladium source like Pd₂(dba)₃ with the appropriate ligand are commonly used.[3][6] Using a direct Pd(0) source can sometimes reduce homocoupling.[1]
Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion
| Probable Cause | Recommended Solution |
| Catalyst Deactivation/Inactivity | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[7] Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more active catalyst system using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[1][2] |
| Inefficient Oxidative Addition | If using an aryl chloride, which is less reactive than bromides or iodides, a highly active catalyst system is essential.[1][7] Increase the reaction temperature cautiously, while monitoring for byproduct formation.[1] |
| Poor Reagent Quality | Verify the purity of the pyridyl boronic acid or its derivative by NMR before use. They can degrade upon storage.[7][9] Ensure the aryl halide is pure and the base is anhydrous and of high quality. |
| Incomplete Degassing | Oxygen can deactivate the Pd(0) catalyst.[7] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[5][10] |
Problem 2: Significant Protodeboronation Observed
| Probable Cause | Recommended Solution |
| Unstable Boronic Acid | Switch from the free boronic acid to a more stable derivative such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[1][3] These are less prone to protodeboronation.[1] |
| Harsh Reaction Conditions | Lower the reaction temperature.[5][7] This may require using a more active catalyst to maintain a reasonable reaction rate.[9] Reduce the reaction time by monitoring the reaction closely (e.g., by TLC or LC-MS) and stopping it once the starting material is consumed. |
| Inappropriate Base or Solvent | Screen different bases. A weaker base like K₂CO₃, NaHCO₃, or KF may be beneficial.[5] Strong bases can accelerate protodeboronation.[3] Use anhydrous solvents (e.g., toluene, dioxane, THF) to minimize water, which can be a proton source.[5][9] |
Problem 3: Formation of Significant Homocoupling Byproducts
| Probable Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[3][5] |
| Inefficient Catalyst Reduction | If using a Pd(II) precatalyst that is not efficiently reduced to active Pd(0), homocoupling can be favored.[1] Consider using a direct Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst.[1] |
| Suboptimal Stoichiometry | Adjusting the stoichiometry, for instance by using a slight excess of the boronic acid derivative, can sometimes minimize aryl halide homocoupling.[3] |
Summary of Optimized Reaction Conditions for Pyridyl Suzuki Couplings
| Parameter | Recommendation | Rationale | References |
| Boron Reagent | MIDA boronate, Pinacol ester, Trifluoroborate | Increased stability, minimizes protodeboronation. | [1][3][8][11] |
| Catalyst (Pd Source) | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos-Pd-G3) | High activity, readily available. | [3][6][13] |
| Ligand | Buchwald biaryl phosphines (XPhos, SPhos, RuPhos) | Promotes key catalytic steps, prevents catalyst deactivation. | [1][2][15] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Activates boronic acid for transmetalation; milder bases can reduce protodeboronation. | [1][5][7] |
| Solvent | Anhydrous Dioxane, Toluene, THF, DMF | Anhydrous conditions reduce protodeboronation. Solvent choice can impact solubility and base effectiveness. | [5][9][12] |
| Temperature | 80-110 °C (Substrate Dependent) | Balances reaction rate against thermal decomposition/side reactions. | [9][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands, which minimizes homocoupling. | [3][5][7] |
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Bromide
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)[3] or Pd₂(dba)₃ (1-2.5 mol%)[6]
-
Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)[9]
Procedure:
-
To a flame- or oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, 2-pyridyl MIDA boronate, palladium catalyst/precatalyst, ligand (if separate), and base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]
-
Add the degassed solvent via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[5][10]
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).[9]
-
Stir the reaction vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Troubleshooting workflow for low yields in pyridyl Suzuki couplings.
Caption: Competing reaction pathways in pyridyl Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Heteroaromatics
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving heteroaromatic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low conversion is a frequent challenge in Suzuki couplings, especially with electron-rich or sterically hindered heteroaromatics. A systematic approach is crucial for diagnosing the root cause.[1]
Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks I should perform?
A1: When faced with low yields, begin by systematically evaluating your reagents and reaction setup:
-
Reagent Quality and Stability :
-
Boronic Acid/Ester : Heteroaryl boronic acids can be unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3][4] Using boronate esters, such as pinacol esters, can enhance stability.[5][6] Always use fresh, high-purity reagents.
-
Aryl Halide : Ensure the purity of your heteroaryl halide. The general reactivity trend is I > Br > OTf >> Cl.[7] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[7]
-
Catalyst and Ligand Integrity : Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[7] Use fresh catalyst and ligand stored under an inert atmosphere.
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[2][7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity : Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1][7] Ensure your base is of high purity and dry if conducting the reaction under anhydrous conditions.[2]
-
Q2: I've checked my reagents and setup, but the yield is still poor. What should I investigate next?
A2: If the initial checks do not resolve the issue, a more in-depth analysis of reaction parameters and potential side reactions is necessary.
-
Side Product Analysis : Analyze your crude reaction mixture for common byproducts such as homocoupled products (from the boronic acid or aryl halide) and protodeboronated starting material.[1] Identifying these can provide clues about the reaction's failure.
-
Systematic Component Screening :
-
Catalyst/Ligand : The choice of ligand is critical. For challenging heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often more effective than traditional ones like PPh₃.[8]
-
Base : The base facilitates the crucial transmetalation step.[2] Its strength and solubility can significantly impact the reaction. A common starting point is K₂CO₃ or Cs₂CO₃. For sensitive substrates, milder bases like K₃PO₄ or KF may be beneficial.[2][9]
-
Solvent : The solvent system affects the solubility of reagents and the catalyst's activity. Common choices include dioxane/water, toluene/water, or THF.[10] For substrates prone to protodeboronation, anhydrous conditions can be beneficial.[2][3]
-
Troubleshooting Workflow for Low Conversion
Issue 2: Significant Protodeboronation Observed
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which is a common side reaction with heteroaryl boronic acids, especially those containing nitrogen.[3][4]
Q3: My main side-product is the protodeboronated heterocycle. How can I minimize this?
A3: To suppress protodeboronation, you need to either increase the rate of the desired coupling relative to this side reaction or modify the conditions to disfavor the C-B bond cleavage.
-
Use a More Stable Boron Reagent : Switch from a boronic acid to a more stable boronate ester (e.g., pinacol, MIDA).[3][4][5]
-
Modify Reaction Conditions :
-
Anhydrous Conditions : Since water is often the proton source, switching to anhydrous conditions can significantly reduce protodeboronation.[2][3]
-
Milder Base : Strong bases in aqueous media can accelerate protodeboronation.[2] Consider using weaker bases like K₃PO₄, K₂CO₃, or CsF.[3][9]
-
Lower Temperature : Higher temperatures can accelerate protodeboronation.[9] Try running the reaction at a lower temperature, though this may require a more active catalyst system to maintain a reasonable reaction rate.
-
-
Optimize the Catalytic System : A more efficient catalyst can accelerate the Suzuki coupling to outpace the protodeboronation.[9] Consider increasing the catalyst loading or using highly active Buchwald-type biarylphosphine ligands.[9]
Decision Tree for Troubleshooting Protodeboronation
Issue 3: Formation of Homocoupled Byproducts
Homocoupling of the boronic acid reagent to form a symmetrical biaryl is another common side reaction that consumes starting material and complicates purification.[11][12]
Q4: I'm observing a significant amount of boronic acid homocoupling. What is the cause and how can I prevent it?
A4: Homocoupling is primarily caused by the presence of oxygen and/or Pd(II) species in the reaction mixture.[11][12]
-
Oxygen-Mediated Homocoupling : Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[10][12]
-
Palladium(II)-Mediated Homocoupling : If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to cause homocoupling before the catalytic cycle is fully established.[12]
Catalyst and Ligand Selection for Heteroaromatics
The choice of catalyst and ligand is paramount for the successful coupling of heteroaromatic substrates.[8] Nitrogen-containing heterocycles can act as ligands themselves, potentially inhibiting the catalyst.[13] Therefore, specialized catalyst systems are often required.
| Catalyst System | Heteroaromatic Substrate Class | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Simple, electron-rich heterocycles (e.g., thiophenes, furans) | Commercially available, well-established. | Often ineffective for electron-deficient or sterically hindered heterocycles.[8] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Electron-deficient (e.g., pyridines, pyrazines) and electron-rich (e.g., indoles, pyrroles) heterocycles, including heteroaryl chlorides.[8][13] | High activity, broad substrate scope, good for challenging couplings.[8][13] | Ligands can be air-sensitive and more expensive. |
| PEPPSI™-Type Precatalysts (NHC Ligands) | Wide range of heteroaromatics, including sterically demanding substrates. | Highly stable and active, often require lower catalyst loadings.[8][10] | May require specific activation conditions. |
| Pd(dppf)Cl₂ | Indazoles, pyridines, and other N-containing heterocycles.[14] | Good general catalyst, often effective where PPh₃ fails. | May not be active enough for the most challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide
This protocol provides a starting point for the optimization of a Suzuki coupling reaction.
Materials:
-
Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the heteroaryl bromide, the boronic acid/ester, the base, and a magnetic stir bar.
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[7]
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Catalyst Addition : Add the palladium catalyst to the reaction mixture.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring : Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Boronic Acid Diethanolamine Adduct for Enhanced Stability
For particularly unstable boronic acids, conversion to a diethanolamine adduct can improve handling and stability.[2]
Procedure:
-
Dissolution : In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or a mixture of toluene/THF.
-
Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation : A precipitate will typically form. Continue stirring the slurry for 15-30 minutes.
-
Isolation : Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling reaction.[2]
Frequently Asked Questions (FAQs)
Q5: Should I use a boronic acid or a boronate ester?
A5: This involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[5][15] However, they are less stable and more prone to decomposition pathways like protodeboronation.[5] Boronate esters (e.g., pinacol esters) offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf-life, making them advantageous for multi-step syntheses or for unstable heteroaryl systems.[5][6]
Q6: My heteroaromatic substrate has an unprotected N-H group (e.g., indole, pyrrole). Do I need to protect it?
A6: While traditional methods often required N-H protection to prevent catalyst inhibition, modern catalyst systems have been developed that can efficiently couple unprotected N-H containing heterocycles.[8][13] Catalysts with bulky, electron-rich ligands are often effective in these cases. However, if you are experiencing low yields, N-protection (e.g., with a Boc or SEM group) should be considered as a troubleshooting step.
Q7: What is the role of water in a Suzuki coupling reaction?
A7: In many Suzuki reactions, a small amount of water is beneficial. It helps to dissolve the inorganic base (like K₂CO₃ or Na₂CO₃) and can facilitate the transmetalation step. However, for substrates susceptible to protodeboronation, water can be detrimental as it acts as a proton source for this unwanted side reaction.[2][3] In such cases, anhydrous conditions are recommended.
Q8: Can I use heteroaryl chlorides as coupling partners?
A8: Yes, but they are significantly less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond.[7] Successful coupling of heteroaryl chlorides typically requires more forcing conditions and highly active catalyst systems, such as those based on bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
troubleshooting low yield in C-N cross-coupling reactions
Welcome to the technical support center for C-N cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during C-N bond formation, such as the Buchwald-Hartwig amination.
Troubleshooting Guide for Low Yield
Low product yield is a frequent challenge in C-N cross-coupling reactions. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species is not being generated efficiently. This can be due to the choice of palladium precursor or impurities.[1][2] | - Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily forms the active catalyst.[1][3][4] - If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the Pd(II) salt and ligand together before adding the other reagents.[1] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate combination, leading to slow oxidative addition or reductive elimination.[5] | - Screen a panel of ligands. For primary amines, ligands like BrettPhos are often effective.[6] For secondary amines, RuPhos can be a good starting point.[6] Bulky, electron-rich biarylphosphine ligands are generally a good choice.[2][5] | |
| Incorrect Base: The base may be too weak to deprotonate the amine or the palladium-amine complex, or it may be too strong, leading to substrate or product degradation.[7][8] | - Screen different bases such as NaOtBu, KOtBu, LHMDS, Cs₂CO₃, and K₃PO₄.[9] The choice of base is often substrate-dependent.[7] For base-sensitive functional groups, weaker bases like carbonates or phosphates are recommended.[1][6] | |
| Poor Solubility: One or more reaction components may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[3] | - Select a solvent that dissolves all reaction components. Common choices include toluene, dioxane, THF, and t-BuOH.[9][10] In some cases, a mixture of solvents may be beneficial.[3] | |
| Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.[3] | - Gradually increase the reaction temperature, typically in the range of 80-100 °C.[3] For thermally sensitive substrates, a lower temperature with a stronger base might be necessary.[11] | |
| Significant Side Product Formation | Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the palladium-amido complex.[12] | - Choose a ligand that promotes rapid reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective.[5] - Ensure anhydrous reaction conditions. |
| Homocoupling: Coupling of two aryl halides or two amine molecules. This can be caused by the presence of oxygen.[1] | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][2] | |
| Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose at high temperatures, leading to the formation of palladium black.[1][2][13] | - Use high-purity reagents and solvents.[1] Amines, in particular, should be purified before use.[1] - Lower the reaction temperature.[14] - Ensure an appropriate ligand-to-palladium ratio (often slightly greater than 1:1 for monodentate ligands) to stabilize the catalyst.[1] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding troubleshooting C-N cross-coupling reactions.
Q1: My reaction is not working. Where should I start troubleshooting?
A1: A systematic approach is key. Start by verifying the purity of all your reagents, especially the amine, as impurities can poison the catalyst.[1] Next, consider the "four pillars" of the reaction: the palladium source, the ligand, the base, and the solvent.[9] A logical first step is to screen different ligands and bases, as their interplay is often crucial for success.
Q2: How do I choose the right ligand for my reaction?
A2: The optimal ligand is highly dependent on the specific aryl halide and amine you are using.[5] As a general rule, bulky and electron-rich phosphine ligands, particularly biarylphosphine ligands, are a good starting point as they tend to promote both the oxidative addition and reductive elimination steps.[5] It is highly recommended to perform a ligand screening experiment with a small set of diverse ligands to identify the best performer for your system.
Q3: What is the role of the base, and how do I select the best one?
A3: The base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] The choice of base can significantly impact the reaction yield.[7] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they are not compatible with base-sensitive functional groups like esters and nitro groups.[6] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[1][7] The solubility of the base in the reaction solvent can also play a role.[3]
Q4: Can the solvent really make a big difference?
A4: Yes, the solvent plays a critical role. It must solubilize the reactants and the catalyst complex.[3][10] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, THF, and t-BuOH.[9] Polar aprotic solvents like DMF or DMSO can also be used, especially if solubility is an issue.[9] However, be aware that some solvents, like acetonitrile and pyridine, can inhibit the reaction by coordinating to the palladium center.[3]
Q5: I see palladium black crashing out of my reaction. What does this mean and how can I prevent it?
A5: The formation of palladium black indicates catalyst decomposition.[14] This can be caused by high reaction temperatures, impurities in the reagents or solvent, or an inappropriate ligand-to-palladium ratio.[1][14] To prevent this, ensure all your reagents and solvents are of high purity and are properly degassed.[1] You can also try lowering the reaction temperature or increasing the ligand-to-palladium ratio to better stabilize the active catalytic species.[1][14]
Experimental Protocols
General Protocol for Ligand/Base Screening in a C-N Cross-Coupling Reaction:
This protocol is intended as a starting point and should be optimized for specific substrates.
-
Preparation: In a glovebox, array a series of reaction vials, each containing a stir bar.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), and the ligand (2-4 mol %).
-
Base Addition: To each designated vial, add the specific base to be screened (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M) followed by the amine (1.2 equiv).
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Stir the reactions at the desired temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions (e.g., with water or saturated aqueous NH₄Cl). Extract the product with an organic solvent. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Deprotected Octahydropyrrolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of deprotected octahydropyrrolo[3,4-c]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of deprotected octahydropyrrolo[3,4-c]pyridine.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Streaking on TLC Plate | - Compound is too polar for the chosen solvent system.- Residual starting material or impurities are of similar polarity.- The compound is interacting strongly with the acidic silica gel. | - Increase the polarity of the mobile phase. A common solvent system for amines is a mixture of dichloromethane and methanol.[1]- Add a small amount of a basic modifier, such as triethylamine (1-3%), to the eluent to neutralize the acidic sites on the silica gel.[1]- If streaking persists, consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column.[2] |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Ineffective deprotection reagent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Continue the reaction until the starting material spot is no longer visible.- For N-Boc deprotection, consider using stronger acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or thermal deprotection methods.[4] |
| Low Yield After Purification | - Loss of product during aqueous workup.- Product instability on silica gel.- Inefficient extraction. | - Ensure the aqueous layer is thoroughly basified (pH 9-10) before extraction to convert the amine salt back to the free base.- Minimize the time the compound is on the silica gel column.- Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous phase.[5] |
| Co-elution of Impurities | - Similar polarity of the product and impurities. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.[6]- Consider using a different purification technique, such as acid-base extraction to remove acidic or basic impurities, or recrystallization if the product is a solid.[5][7][8] |
| Product Appears as a Salt Instead of Free Base | - Incomplete neutralization after acidic workup. | - During the workup, ensure the aqueous solution is made sufficiently basic (pH 9-10 with NaOH, for example) before extracting the product into an organic solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying deprotected octahydropyrrolo[3,4-c]pyridine?
A1: The most suitable purification method depends on the nature of the impurities. A combination of techniques is often most effective. Acid-base extraction is a powerful first step to separate the basic amine product from neutral and acidic impurities.[5][9] This is typically followed by column chromatography for further purification from non-polar impurities.[3] For solid products, recrystallization can be an excellent final step to achieve high purity.[7][8]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[3] Spot the reaction mixture alongside the protected starting material on a silica gel plate. The deprotected product, being more polar, will have a lower Rf value (it will travel a shorter distance up the plate) than the protected starting material. Staining with ninhydrin is effective for visualizing primary and secondary amines, which will typically show up as colored spots.[3] Potassium permanganate is a general stain that can visualize most organic compounds.[3]
Q3: What are some common impurities I might encounter after deprotection?
A3: Common impurities can include unreacted protected starting material, byproducts from the deprotection reaction (e.g., tert-butanol from Boc deprotection), and any side products from the preceding synthetic steps. The exact nature of impurities will depend on the specific synthetic route and deprotection method used.
Q4: My deprotected amine seems to be unstable. What can I do?
A4: Some amines can be sensitive to air (oxidation) or acidic conditions.[4] If you suspect instability on silica gel, you can run a 2D TLC to check for degradation.[10] To mitigate instability, consider using basic alumina for chromatography or adding triethylamine to your eluent for silica gel chromatography.[1][2] If the free base is unstable, it can be converted to a more stable salt (e.g., hydrochloride salt) for storage by treating the purified amine with a solution of HCl in an organic solvent.[4]
Q5: Can I use lyophilization for my purified octahydropyrrolo[3,4-c]pyridine?
A5: Lyophilization, or freeze-drying, is generally used for removing water from a product. If your purified amine is in an aqueous solution as its salt (e.g., after an acid-base extraction and subsequent acidification of the aqueous layer), lyophilization can be a suitable method to isolate the solid salt.[11] It is particularly useful for obtaining a fine, easily dissolvable powder.
Experimental Protocols
Acid-Base Extraction for Purification
This protocol is designed to separate the basic deprotected octahydropyrrolo[3,4-c]pyridine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1M HCl solution. The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the amine.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer, now containing neutral impurities, can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is between 9 and 10, as confirmed with pH paper.[5] This will convert the amine salt back to the free base.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., DCM or ethyl acetate).[5]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Flash Column Chromatography
This protocol is for the purification of the deprotected amine using silica gel chromatography.
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), often with a small amount of triethylamine (1-3%) to prevent streaking.[1] Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Compound Type | Typical Yield | Purity | Reference |
| Flash Column Chromatography | N-Boc Deprotected Amines | 80-97% | >95% | [9][12] |
| Acid-Base Extraction | General Amines | Qualitative | Removes acidic/basic impurities | [5] |
| Recrystallization | Solid Pyridine Derivatives | High recovery | High | [7][8] |
Visualizations
Caption: A typical workflow for the purification of deprotected octahydropyrrolo[3,4-c]pyridine.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
stability of 5-Boc-Octahydropyrrolo[3,4-c]pyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Boc-Octahydropyrrolo[3,4-c]pyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, such as during routine laboratory use, it can be kept at room temperature in a desiccator.
Q2: Is this compound stable in acidic conditions?
A2: No, the Boc (tert-butyloxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions.[3][4][5] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the rapid removal of the Boc group, yielding the corresponding unprotected octahydropyrrolo[3,4-c]pyridine. Even milder acidic conditions can cause gradual degradation over time.
Q3: How stable is this compound in basic conditions?
A3: this compound is generally stable under basic conditions. The Boc protecting group is resistant to cleavage by common bases such as sodium hydroxide, potassium carbonate, and triethylamine at room temperature. However, prolonged exposure to strong bases at elevated temperatures may lead to some degradation.
Q4: Can I heat this compound?
A4: Caution should be exercised when heating this compound. While it may be stable at moderately elevated temperatures for short periods, prolonged heating, especially above 100°C, can lead to thermal decomposition, including the potential loss of the Boc group.[6][7] The stability is also dependent on the solvent used.
Q5: Is the compound compatible with common reagents used in organic synthesis?
A5: this compound is compatible with a range of common reagents, particularly those used under neutral or basic conditions. However, it is incompatible with strong acids and some Lewis acids, which will cleave the Boc group. It is also advisable to avoid strong oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected deprotection of the Boc group during my reaction.
-
Question: I am running a reaction with this compound and my analysis shows the presence of the unprotected compound. What could be the cause?
-
Answer: This is a common issue and is almost always due to the presence of acidic conditions.
-
Check your reagents: Ensure that none of your reagents are acidic or contain acidic impurities. For example, some salts of amines can be acidic.
-
Check your solvent: Some solvents can degrade over time to produce acids. For instance, dichloromethane can produce trace amounts of HCl. It is best to use freshly distilled or stabilized solvents.
-
Reaction byproducts: Your reaction itself might be generating acidic byproducts. Consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to scavenge any in-situ generated acid.
-
Issue 2: My compound is degrading upon dissolution in a protic solvent.
-
Question: I dissolved this compound in methanol for my experiment and noticed degradation over time. Why is this happening?
-
Answer: While the Boc group is generally stable in neutral alcohols, some degradation can occur, especially if the solvent is not anhydrous or if it is stored for an extended period. The presence of trace acidic impurities in the solvent can catalyze the cleavage of the Boc group. It is recommended to use anhydrous solvents and to prepare solutions fresh for use. If the experiment allows, consider using a less protic or aprotic solvent.
Issue 3: I am seeing multiple spots on my TLC plate after a workup.
-
Question: After performing an aqueous workup, my TLC analysis shows multiple spots, including what appears to be the deprotected product. How can I avoid this?
-
Answer: Acidic or basic conditions during the workup can lead to partial deprotection.
-
Acidic workup: Avoid washing with acidic solutions (e.g., 1M HCl). If an acid wash is necessary, use a very dilute solution and perform the extraction quickly at low temperatures.
-
Basic workup: While generally safer, prolonged contact with strong bases should be avoided. Use saturated sodium bicarbonate or dilute sodium hydroxide solutions for washing.
-
Neutral workup: Whenever possible, use neutral washes with water and brine to minimize the risk of degradation.
-
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general knowledge of Boc-protected amines and should be confirmed by in-house stability studies.
Table 1: Stability in Aqueous Solutions at Room Temperature (25°C)
| pH | Buffer System | % Purity after 24 hours | % Purity after 72 hours |
| 2.0 | 0.01 M HCl | < 10% | < 1% |
| 4.5 | Acetate Buffer | 85% | 70% |
| 7.0 | Phosphate Buffer | > 99% | > 99% |
| 9.0 | Borate Buffer | > 99% | > 99% |
| 12.0 | 0.01 M NaOH | > 99% | 98% |
Table 2: Thermal Stability in Dichloromethane (DCM) Solution (1 mg/mL)
| Temperature | % Purity after 8 hours | % Purity after 24 hours |
| 25°C | > 99% | > 99% |
| 40°C | 98% | 95% |
| 60°C | 90% | 80% |
| 80°C | 75% | 50% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
This protocol outlines a general HPLC method for assessing the stability of 5-Boc-Octahydydropyrrolo[3,4-c]pyridine.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 8 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (254 nm) and visible light for 24 hours.
For each condition, a control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed sample. Samples should be neutralized before HPLC analysis.
Visualizations
Caption: Proposed acidic degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Navigating Diastereoselectivity in 5-Boc-Octahydropyrrolo[3,4-c]pyridine Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing diastereoselectivity in chemical reactions involving the versatile bicyclic scaffold, 5-Boc-octahydropyrrolo[3,4-c]pyridine. The inherent stereochemistry of this molecule presents both opportunities and challenges in the synthesis of complex molecules for drug discovery and development. This guide aims to equip researchers with the knowledge to anticipate and control stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely conformation of this compound and how does it influence reactivity?
A1: The this compound scaffold possesses a cis-fused ring system. The pyrrolidine ring is known to adopt two primary puckered conformations: C-4 exo and endo envelope conformers. The bulky tert-butoxycarbonyl (Boc) group at the 5-position significantly influences the conformational equilibrium of the piperidine ring, which in turn affects the overall shape of the molecule. The most stable conformation will likely position the Boc group to minimize steric interactions. This conformational preference creates a distinct steric environment on the two faces of the secondary amine at the 2-position, leading to facial selectivity in reactions such as N-alkylation and N-acylation. The approach of incoming electrophiles is often favored from the less sterically hindered face.
Q2: I am observing poor diastereoselectivity in the N-alkylation of this compound. What factors can I modify to improve this?
A2: Poor diastereoselectivity in N-alkylation often arises from a lack of significant energetic difference between the transition states leading to the two possible diastereomers. To improve the diastereomeric ratio (d.r.), consider the following factors:
-
Steric Bulk of the Electrophile: Larger, more sterically demanding alkylating agents will experience greater steric hindrance from one face of the bicyclic scaffold, thereby increasing the preference for attack from the less hindered face and improving the d.r.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the formation of the thermodynamically more stable diastereomer.
-
Solvent: The choice of solvent can influence the conformation of the starting material and the transition state. Experimenting with solvents of varying polarity and coordinating ability may impact the diastereoselectivity.
-
Counter-ion/Base: In reactions involving deprotonation of the secondary amine, the nature of the counter-ion and the base used can affect the aggregation state and the steric environment around the nitrogen, thus influencing the approach of the electrophile.
Q3: Does the choice of acylating agent affect the diastereoselectivity of N-acylation reactions?
A3: Yes, similar to N-alkylation, the steric bulk of the acylating agent plays a crucial role. More hindered acyl chlorides or anhydrides are expected to exhibit higher diastereoselectivity. Additionally, the reaction mechanism can be a factor. For instance, using a coupling reagent for amide bond formation might proceed through a different transition state compared to direct acylation with an acyl halide, potentially leading to different stereochemical outcomes.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no diastereoselectivity in N-alkylation/N-acylation. | 1. Small electrophile/acylating agent.2. High reaction temperature.3. Inappropriate solvent. | 1. Use a more sterically hindered electrophile/acylating agent.2. Perform the reaction at a lower temperature (e.g., -78 °C, 0 °C).3. Screen a range of solvents (e.g., THF, CH₂Cl₂, Toluene). |
| Inconsistent diastereomeric ratios between batches. | 1. Variations in reaction setup and temperature control.2. Purity of starting materials and reagents. | 1. Ensure precise temperature control and consistent addition rates.2. Use highly pure starting materials and freshly distilled solvents. |
| Formation of unexpected side products. | 1. Competing reactions (e.g., elimination).2. Instability of reagents or intermediates. | 1. Adjust the base and/or reaction temperature.2. Use fresh reagents and ensure an inert atmosphere. |
Experimental Protocols
While specific quantitative data for the diastereoselectivity of reactions on this compound is not extensively reported in publicly available literature, the following general protocols for N-alkylation and N-acylation can serve as a starting point for optimization.
Protocol 1: General Procedure for Diastereoselective N-Alkylation
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Cool the solution to a desired temperature (e.g., 0 °C or -78 °C) and add a suitable base (e.g., NaH, K₂CO₃, or a non-nucleophilic amine base like DBU) (1.1 equivalents). Stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate) (1.1 equivalents) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Protocol 2: General Procedure for Diastereoselective N-Acylation
-
Dissolution: Dissolve this compound (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or DIPEA) (1.5 equivalents) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous NaHCO₃ solution, and brine.
-
Purification and Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography and determine the diastereomeric ratio.
Key Factors Influencing Diastereoselectivity
The following diagram illustrates the logical relationship between experimental parameters and the desired stereochemical outcome.
Experimental Workflow for Optimizing Diastereoselectivity
The following workflow provides a systematic approach to optimizing reaction conditions for improved diastereoselectivity.
Technical Support Center: Enhancing the Solubility of Pyrrolo[3,4-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[3,4-c]pyridine derivatives. The following sections offer insights into overcoming solubility challenges, providing detailed experimental protocols and data-driven strategies.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[3,4-c]pyridine derivative shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[3,4-c]pyridine derivatives. The initial approach involves a systematic assessment of the compound's physicochemical properties to understand the root cause of low solubility. Key steps include:
-
Determine the compound's pKa: Understanding the ionization potential of your derivative is crucial. Most drugs are weak acids or bases, and their solubility is pH-dependent.[1]
-
Measure thermodynamic and kinetic solubility: These two parameters provide different insights. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility reflects the solubility of a compound from a solid-state form upon addition to a solvent, which can sometimes result in a supersaturated solution.[2][3]
-
Assess the solid-state properties: The crystalline form (polymorphism) or amorphous state of your compound can significantly impact its solubility.[4][5]
Q2: What chemical modifications can I make to the pyrrolo[3,4-c]pyridine scaffold to improve solubility?
A2: Rational chemical modifications to the core structure can significantly enhance solubility. Consider the following strategies based on published literature:
-
Introduce polar functional groups: The addition of hydrophilic groups can increase interaction with water molecules. For instance, the introduction of a 3-hydroxy analog has been shown to improve solubility.[6]
-
Incorporate ionizable groups: Adding acidic or basic moieties can improve solubility in a pH-dependent manner. A moderately active carboxylic acid derivative of a related series showed significantly improved solubility.[6]
-
Replace lipophilic moieties: Substituting lipophilic groups with more polar alternatives can be effective. For example, replacing an ester group with a 1,2,4-oxadiazole moiety has been reported to enhance solubility.[6]
-
Utilize bioisosteric replacements: Replacing certain groups with bioisosteres that have more favorable solubility properties can be a viable strategy. In a related thieno[2,3-b]pyridine series, substituting the sulfur atom with a nitrogen to create a 1H-pyrrolo[2,3-b]pyridine core and tethering a morpholine moiety increased water solubility by three orders of magnitude.[7]
Q3: What formulation strategies can be employed to enhance the solubility and bioavailability of my lead compound?
A3: For compounds with promising biological activity but poor solubility, formulation strategies can provide a solution without further chemical modification. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][8] Techniques include micronization and nanomilling.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its apparent solubility and dissolution rate.[5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][9]
-
Polymer-Drug Conjugation: Encapsulating or conjugating the drug with a hydrophilic polymer can improve its solubility and pharmacokinetic profile.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during in vitro assays. | The compound's concentration exceeds its thermodynamic solubility in the assay medium. | 1. Determine the compound's solubility in the specific assay buffer. 2. Use a co-solvent (e.g., DMSO) at a concentration that does not affect the assay performance. 3. Consider using a formulation approach like cyclodextrin complexation to increase apparent solubility.[5][9] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure complete dissolution of the compound before each experiment. Sonication may be helpful.[2] 2. Prepare fresh stock solutions for each experiment. 3. Validate the concentration of the dosing solution by HPLC. |
| Low oral bioavailability in animal studies despite good in vitro activity. | Dissolution rate-limited absorption due to poor aqueous solubility. | 1. Employ a formulation strategy to enhance dissolution, such as creating an amorphous solid dispersion or a lipid-based formulation.[4][8] 2. Reduce the particle size of the drug substance.[8] |
| Chemical modification to improve solubility leads to loss of biological activity. | The modification may have altered the key pharmacophore responsible for target binding. | 1. Employ a structure-activity relationship (SAR) guided approach to identify modifications that do not interfere with the pharmacophore. 2. Consider formulation strategies as a non-invasive alternative to improve solubility.[7] |
Quantitative Data Summary
The following table summarizes reported improvements in the solubility of pyrrolo[3,4-c]pyridine and related heterocyclic derivatives through various strategies.
| Compound Series | Modification/Formulation Strategy | Fold Increase in Solubility | Reference |
| Thieno[2,3-b]pyridine | Substitution of sulfur with nitrogen and addition of a morpholine moiety | ~1000x (from 1.2 µg/mL to 1.3 mg/mL) | [7] |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Introduction of a carboxylic acid group | "Significantly improved solubility" (qualitative) | [6] |
| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Replacement of an ester with a 1,2,4-oxadiazole moiety | "Highly soluble" (qualitative) | [6] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment using the Shake-Flask Method
This protocol outlines the gold standard method for determining the thermodynamic solubility of a compound.[1][2]
Materials:
-
Pyrrolo[3,4-c]pyridine derivative
-
Phosphate buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 2.0, 5.0, 9.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the pyrrolo[3,4-c]pyridine derivative to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for at least 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer condition.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing an amorphous solid dispersion to enhance solubility.[5]
Materials:
-
Pyrrolo[3,4-c]pyridine derivative
-
Polymer (e.g., PVP, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a known amount of the pyrrolo[3,4-c]pyridine derivative and the selected polymer in a suitable volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:9 w/w).
-
Ensure complete dissolution of both components to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution profile of the amorphous solid dispersion compared to the crystalline drug.
Visualizations
Caption: Workflow for addressing poor solubility of pyrrolo[3,4-c]pyridine derivatives.
Caption: Overview of formulation strategies for improving drug solubility.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 5-Boc-Octahydropyrrolo[3,4-c]pyridine, a key heterocyclic building block, presents a valuable scaffold for the synthesis of a wide array of pharmacologically active molecules. Its structural elucidation and purity assessment are critical steps in ensuring the reliability and reproducibility of subsequent research. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and a structurally related alternative, tert-butyl 4-formylpiperidine-1-carboxylate.
Spectroscopic and Spectrometric Data Comparison
Table 1: Comparison of Key Physical and Molecular Properties
| Property | This compound | tert-butyl 4-formylpiperidine-1-carboxylate |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₁H₁₉NO₃ |
| Molecular Weight | 226.32 g/mol | 213.27 g/mol [1] |
| Exact Mass | 226.1681 g/mol | 213.1365 g/mol [1] |
Table 2: ¹H NMR Data Comparison (Predicted for Target Compound)
| Protons | Predicted Chemical Shift (δ ppm) for this compound | Representative Chemical Shift (δ ppm) for tert-butyl 4-formylpiperidine-1-carboxylate |
| Boc (t-butyl) | ~1.45 (s, 9H) | ~1.46 (s, 9H) |
| CH₂ (piperidine ring) | ~3.4-3.6 (m) | ~2.9 (t), ~4.1 (br d) |
| CH (piperidine ring) | - | ~2.4 (m) |
| CH₂ (pyrrolo ring) | ~2.5-2.9 (m) | - |
| CH (pyrrolo ring) | ~2.3-2.5 (m) | - |
| NH (pyrrolo ring) | Broad signal, variable | - |
| CHO (aldehyde) | - | ~9.6 (s, 1H) |
Table 3: ¹³C NMR Data Comparison (Predicted for Target Compound)
| Carbon | Predicted Chemical Shift (δ ppm) for this compound | Representative Chemical Shift (δ ppm) for tert-butyl 4-formylpiperidine-1-carboxylate |
| Boc C(CH₃)₃ | ~28.5 | ~28.4 |
| Boc C(CH₃)₃ | ~79.5 | ~79.8 |
| Boc C=O | ~154.7 | ~154.8 |
| Piperidine Ring Carbons | ~40-50 | ~25.5, ~40.7, ~49.8 |
| Pyrrolo Ring Carbons | ~35-60 | - |
| Aldehyde Carbon | - | ~204.5 |
Table 4: Mass Spectrometry Data Comparison
| Ion | Expected m/z for this compound | Expected m/z for tert-butyl 4-formylpiperidine-1-carboxylate |
| [M+H]⁺ | 227.1754 | 214.1438 |
| [M-Boc+H]⁺ | 127.1233 | 114.0913 |
| [M-tBu+H]⁺ | 171.1128 | 158.0812 |
Experimental Protocols
Detailed methodologies for acquiring the NMR and mass spectrometry data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh 5-10 mg of the analyte (this compound or alternative).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (depending on sample concentration).
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1-2 s
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass data.
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Calculate the elemental composition from the accurate mass measurement.
-
For tandem MS (MS/MS) experiments, select the molecular ion as the precursor and apply collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for NMR and mass spectrometry analysis, as well as a logical diagram for spectral data interpretation.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometric Analysis.
Caption: Logical Flow for Spectral Data Interpretation.
References
A Comparative Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments for 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic scaffolds is a critical step in the discovery pipeline. 5-Boc-Octahydropyrrolo[3,4-c]pyridine is a versatile saturated bicyclic diamine building block with significant potential in medicinal chemistry. This guide provides a detailed, predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for this compound. In the absence of comprehensive published experimental data, these assignments are based on the analysis of structurally related compounds and established NMR principles, offering a valuable reference for researchers working with this and similar molecular frameworks.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on data from analogous N-Boc protected heterocyclic systems, such as N-Boc-piperidine and N-Boc-pyrrolidine derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1α, 1β | 2.60 - 2.80 | m | 2H |
| 3α, 3β | 2.85 - 3.05 | m | 2H |
| 3a | 2.40 - 2.60 | m | 1H |
| 4α, 4β | 3.40 - 3.60 | m | 2H |
| 6α, 6β | 3.60 - 3.80 | m | 2H |
| 7a | 2.40 - 2.60 | m | 1H |
| NH (pyrrolidine) | 1.80 - 2.20 | br s | 1H |
| Boc (C(CH₃)₃) | 1.46 | s | 9H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| 1 | 45.0 - 48.0 |
| 3 | 46.0 - 49.0 |
| 3a | 38.0 - 42.0 |
| 4 | 43.0 - 46.0 |
| 6 | 44.0 - 47.0 |
| 7a | 38.0 - 42.0 |
| Boc (C =O) | 154.0 - 156.0 |
| Boc (C (CH₃)₃) | 79.0 - 81.0 |
| Boc (C(CH₃ )₃) | 28.4 |
Comparative Analysis with Structurally Related Scaffolds
The predicted chemical shifts for this compound can be rationalized by comparing them to the known spectral data of its constituent monocyclic rings.
-
N-Boc-piperidine: The protons on the carbons alpha to the nitrogen in the piperidine ring of the target molecule (positions 4 and 6) are expected to resonate in a region similar to that of N-Boc-piperidine, typically around 3.5-3.7 ppm. The corresponding carbons are expected in the 44-47 ppm range.
-
N-Boc-pyrrolidine: The protons on the carbons of the pyrrolidine ring (positions 1 and 3) are expected to be influenced by the adjacent piperidine ring and the free amine. Their predicted shifts are based on substituted pyrrolidine systems. The bridgehead protons (3a and 7a) are in a more complex environment and their shifts are estimated based on known bicyclic systems.
The presence of the Boc protecting group introduces characteristic signals: a sharp singlet for the nine equivalent methyl protons around 1.46 ppm in the ¹H spectrum, and two distinct signals in the ¹³C spectrum for the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm).
Experimental Protocols
The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for N-Boc protected heterocyclic compounds like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Apply a line broadening factor of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for NMR data acquisition and analysis.
A Comparative Guide to the Spectroscopic Analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Boc-Octahydropyrrolo[3,4-c]pyridine and its derivatives. Due to the limited availability of public experimental spectra for this specific compound, this guide presents expected spectroscopic data based on its chemical structure and known values for similar compounds, alongside detailed experimental protocols. This information is intended to serve as a valuable resource for the synthesis, purification, and characterization of this class of molecules.
The octahydropyrrolo[3,4-c]pyridine core is a key scaffold in medicinal chemistry, and the tert-butyloxycarbonyl (Boc) protecting group is frequently employed during synthetic campaigns. Accurate spectroscopic analysis is therefore crucial for confirming the identity, purity, and structure of these intermediates.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR analysis of this compound. These are predicted values based on the known structure and spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| C(CH₃)₃ | ~1.45 | s | 9H | - |
| Pyrrolidine CH₂ | 2.8 - 3.6 | m | 4H | |
| Pyridine CH₂ | 2.5 - 3.5 | m | 4H | |
| Bridgehead CH | 2.2 - 2.8 | m | 2H | |
| NH | 1.5 - 2.5 | br s | 1H |
Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C (CH₃)₃ | ~28.5 |
| C (CH₃)₃ | ~79.5 |
| Pyrrolidine C H₂ | 45 - 55 |
| Pyridine C H₂ | 40 - 50 |
| Bridgehead C H | 35 - 45 |
| C=O | ~155 |
Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Fragmentation |
| [M+H]⁺ | 227.1754 | Molecular ion |
| [M-Boc+H]⁺ | 127.1233 | Loss of the Boc group |
| [M-tBu+H]⁺ | 171.1128 | Loss of the tert-butyl group |
Note: m/z values are for the monoisotopic mass.
Table 4: Predicted FTIR Spectroscopic Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C=O Stretch (carbamate) | 1680 - 1700 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the presence of the Boc protecting group and the octahydropyrrolo[3,4-c]pyridine core.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass of the compound. Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the Boc group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the carbamate C=O and the N-H of the pyrrolidine ring.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Record the spectrum of the sample. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized this compound derivative.
Caption: Experimental workflow for the spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of the target molecule.
A Comparative Guide to the Chiral Separation of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 5-Boc-Octahydropyrrolo[3,4-c]pyridine is a chiral bicyclic diamine scaffold of significant interest in medicinal chemistry. Its rigid structure and chiral centers make it a valuable building block for novel therapeutics. Consequently, the development of robust and efficient methods for the separation and analysis of its enantiomers is paramount.
This guide provides a comparative overview of the two primary chromatographic techniques for the chiral separation of this compound enantiomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific application data for this exact molecule is not prevalent in publicly available literature, this guide is built upon established principles and representative data for the chiral separation of N-Boc protected piperidines and related bicyclic amine structures.
Method Comparison: Chiral HPLC vs. Chiral SFC
Both HPLC and SFC are powerful techniques for enantioseparation, each with its own set of advantages and disadvantages. The choice between them often depends on the specific requirements of the analysis, such as speed, scale, and solvent consumption. Polysaccharide-based chiral stationary phases (CSPs) are the most common and effective for this class of compounds in both techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation is based on the differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Separation utilizes a mobile phase of supercritical carbon dioxide, often with a small amount of an organic co-solvent, and a chiral stationary phase. |
| Typical Stationary Phases | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB) | Polysaccharide-based (e.g., Chiralcel® OD-3, Chiralpak® AD-3, Chiralpak® AS-H) |
| Mobile Phase | Typically normal-phase (e.g., hexane/isopropanol, hexane/ethanol) with additives like trifluoroacetic acid (TFA) or diethylamine (DEA). | Supercritical CO2 with polar co-solvents (e.g., methanol, ethanol, isopropanol) and additives. |
| Analysis Speed | Generally longer analysis times due to higher mobile phase viscosity. | Significantly faster (often 3-5 times) due to the low viscosity and high diffusivity of supercritical CO2.[1] |
| Resolution | Can achieve high resolution, but method development can be time-consuming. | Often provides superior or complementary selectivity and higher efficiency, leading to excellent resolution. |
| Solvent Consumption | Higher consumption of organic solvents, leading to higher costs and environmental impact. | Primarily uses CO2, significantly reducing organic solvent consumption and promoting "green" chemistry. |
| Scalability | Preparative scale-up is well-established but can be solvent-intensive. | Highly advantageous for preparative scale due to easier solvent removal (CO2 evaporates), leading to faster sample recovery. |
Quantitative Data Comparison: Representative Performance
The following tables summarize typical quantitative data that can be expected when performing chiral separations of N-Boc protected bicyclic amines like this compound. These values are based on separations of analogous compounds reported in scientific literature and application notes.
Table 1: Representative Chiral HPLC Performance
| Parameter | Typical Value/Range |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% DEA |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient (20-25 °C) |
| Retention Time (Enantiomer 1) | 5 - 10 min |
| Retention Time (Enantiomer 2) | 7 - 15 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee) | > 99% achievable |
Table 2: Representative Chiral SFC Performance
| Parameter | Typical Value/Range |
| Chiral Stationary Phase | Chiralcel® OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | CO2 / Methanol (e.g., 80:20 v/v) with 0.1% DEA |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 100 - 150 bar |
| Temperature | 35 - 40 °C |
| Retention Time (Enantiomer 1) | 1 - 3 min |
| Retention Time (Enantiomer 2) | 1.5 - 4 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) | > 99% achievable |
Experimental Protocols
Below are detailed, representative protocols for the chiral separation of this compound enantiomers using HPLC and SFC.
Protocol 1: Chiral HPLC Method
Objective: To achieve baseline separation of the enantiomers of this compound using normal-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.
-
UV-Vis detector.
-
Autosampler.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound racemate
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Add Diethylamine to the mobile phase to a final concentration of 0.1% (v/v) to improve peak shape for the basic amine analyte.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
-
Protocol 2: Chiral SFC Method
Objective: To achieve rapid and efficient baseline separation of the enantiomers of this compound using SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO2 pump and a co-solvent pump.
-
Back pressure regulator.
-
UV-Vis or Diode Array Detector (DAD).
-
Autosampler.
-
Chiral Column: Chiralcel® OD-3, 150 x 4.6 mm, 3 µm.
Reagents:
-
Supercritical Grade Carbon Dioxide (CO2)
-
Methanol (MeOH) (HPLC or SFC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound racemate
Procedure:
-
Co-solvent Preparation:
-
Prepare the co-solvent by adding Diethylamine to Methanol to a final concentration of 0.1% (v/v).
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the co-solvent (Methanol with 0.1% DEA) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
SFC Conditions:
-
Column: Chiralcel® OD-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 20% Methanol (containing 0.1% DEA) in CO2.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Equilibrate the system with the specified mobile phase and conditions.
-
Inject the sample and record the chromatogram.
-
Determine the retention times of the two enantiomers and calculate the resolution.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for chiral separation by HPLC and SFC.
Caption: General experimental workflow for chiral HPLC separation.
Caption: General experimental workflow for chiral SFC separation.
Conclusion
For the chiral separation of this compound enantiomers, both HPLC and SFC offer viable and effective solutions. The choice of technique will be guided by the specific needs of the laboratory.
-
Chiral HPLC is a robust and widely accessible technique that can provide excellent resolution. It is a suitable choice when analysis speed and solvent consumption are not the primary concerns.
-
Chiral SFC presents a more modern, "greener" alternative that offers significant advantages in terms of speed, efficiency, and reduced environmental impact. For high-throughput screening and preparative scale purifications, SFC is often the superior choice.
In either case, initial method development should focus on screening a selection of polysaccharide-based chiral stationary phases with common mobile phase systems. The protocols and data presented in this guide provide a strong starting point for the successful chiral separation of this compound and related chiral building blocks.
References
A Comparative Guide to HPLC Methods for Purity Analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of intermediates like 5-Boc-Octahydropyrrolo[3,4-c]pyridine is a critical step. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods for the comprehensive purity assessment of this compound, covering both achiral (purity/impurity profile) and chiral (enantiomeric purity) analyses. The methodologies presented are based on established principles for the analysis of related Boc-protected heterocyclic compounds.
Comparative Overview of HPLC Methods
Two principal HPLC approaches are proposed for the analysis of this compound: Reversed-Phase HPLC for achiral purity and Chiral HPLC for enantiomeric separation.
Table 1: Comparison of Achiral and Chiral HPLC Methods
| Parameter | Method A: Reversed-Phase (Achiral) | Method B: Chiral Normal-Phase |
| Objective | Quantify chemical purity and identify related substance impurities. | Determine enantiomeric purity/ratio. |
| Stationary Phase | C18 (e.g., ODS, 5 µm, 4.6 x 250 mm) | Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., cellulose or amylose derivative) |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer (e.g., Ammonium Acetate) gradient | n-Hexane/Isopropanol with an additive (e.g., Trifluoroacetic Acid) |
| Detection | UV (e.g., 210 nm) | UV (e.g., 220 nm) |
| Primary Utility | Separation of the main component from process-related impurities and degradation products. | Separation of enantiomers. |
| Key Advantage | Broad applicability for a wide range of impurities. | Direct measurement of stereochemical purity. |
Experimental Protocols
The following sections provide detailed experimental protocols for the two proposed HPLC methods. These protocols serve as a starting point and would require optimization and validation for specific applications as per ICH guidelines.
Method A: Reversed-Phase HPLC for Achiral Purity
This method is designed to separate this compound from potential impurities such as starting materials, by-products, or degradation products (e.g., the de-Boc'd compound).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Workflow for Achiral Purity Analysis:
Method B: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of this compound, which is vital for its use in stereospecific synthesis. Polysaccharide-based chiral stationary phases are highly effective for the separation of enantiomers of chiral amines and their derivatives.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA or equivalent (amylose-based CSP), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Workflow for Chiral Purity Analysis:
References
A Comparative Guide to 5-Boc-Octahydropyrrolo[3,4-c]pyridine and Alternative Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The structural framework of a molecule dictates its three-dimensional shape, physicochemical properties, and ultimately, its biological activity. In the landscape of modern medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space, with a particular emphasis on scaffolds that offer a high degree of three-dimensionality or sp³-richness. 5-Boc-Octahydropyrrolo[3,4-c]pyridine has emerged as a valuable building block in this context, offering a rigid bicyclic core that can be strategically functionalized. This guide provides an objective comparison of this compound with other relevant building blocks, supported by available data and experimental considerations.
The pyrrolo[3,4-c]pyridine scaffold is a key structural motif found in a variety of biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents. The rigid bicyclic structure of octahydropyrrolo[3,4-c]pyridine provides a defined orientation of substituents, which can be crucial for optimizing interactions with biological targets. The Boc protecting group on the secondary amine allows for selective functionalization at the other nitrogen atom, making it a versatile intermediate in multi-step syntheses.
Alternatives to this compound
A variety of other bicyclic and heterocyclic building blocks are commonly employed in drug discovery, each with its own set of advantages and disadvantages. Key alternatives include:
-
Piperazine and its Derivatives: Piperazine is a widely used scaffold in medicinal chemistry due to its favorable physicochemical properties and the presence of two modifiable nitrogen atoms.
-
Spirocyclic Diamines: These building blocks feature two rings joined at a single carbon atom, offering a high degree of three-dimensionality and structural rigidity.
-
Other Bridged and Fused Bicyclic Diamines: A diverse array of other bicyclic systems, such as those based on [3.2.1], [3.2.2], and other frameworks, provide alternative spatial arrangements of functional groups.
Comparative Data
A direct head-to-head quantitative comparison of this compound with these alternatives across a standardized set of reactions and biological assays is not extensively documented in publicly available literature. However, by examining data from various studies on the synthesis and evaluation of libraries based on these different scaffolds, we can draw some general comparisons.
Physicochemical Properties
The choice of a scaffold has a significant impact on the physicochemical properties of the resulting molecules, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Piperazine Derivatives | Spirocyclic Diamines | Other Bicyclic Diamines |
| Molecular Weight | 226.31 g/mol | Variable, generally lower for the core | Variable, can be higher due to spirocyclic nature | Variable |
| Calculated logP | ~1.5 - 2.0 | Generally low, can be modulated by substituents | Variable, often in a drug-like range | Variable |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | ~12.5 Ų (unsubstituted) | Variable | Variable |
| Fraction of sp³ carbons (Fsp³) | High | Moderate to High | High | High |
| Three-Dimensionality | High | Moderate | High | High |
Note: The values for alternatives are general trends and can vary significantly based on substitution.
Performance in Synthesis
The efficiency of incorporating these building blocks into larger molecules is a critical consideration for library synthesis and lead optimization. Amide bond formation is a common reaction used to functionalize these cyclic amines.
| Building Block | Typical Amide Coupling Yields | Key Considerations |
| This compound | Generally good to excellent | Steric hindrance at the secondary amine can influence reaction rates. Boc protection allows for selective reaction at the other nitrogen. |
| Piperazine Derivatives | Generally good to excellent | The two nitrogen atoms can lead to di-substituted products if not selectively protected. |
| Spirocyclic Diamines | Good to excellent | Steric hindrance can be a factor depending on the specific spirocycle. |
| Other Bicyclic Diamines | Good to excellent | Reactivity can be influenced by the ring strain and accessibility of the amine. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for amide coupling reactions, a common step in the functionalization of these building blocks.
General Protocol for Amide Coupling via HATU
This protocol is a general guideline for the coupling of a carboxylic acid to a secondary amine building block like deprotected octahydropyrrolo[3,4-c]pyridine or other cyclic diamines.
Materials:
-
Cyclic amine (e.g., deprotected octahydropyrrolo[3,4-c]pyridine) (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the cyclic amine in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows involving these building blocks.
Caption: A generalized workflow for the synthesis and screening of compound libraries using various building blocks.
Signaling Pathways and Logical Relationships
The choice of building block can influence a compound's ability to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a novel inhibitor, designed using one of these scaffolds, might act.
Caption: A simplified diagram of a kinase signaling pathway, a common target in drug discovery, with a hypothetical inhibitor.
Conclusion
This compound stands as a valuable building block for the synthesis of sp³-rich, conformationally constrained molecules. Its rigid bicyclic framework offers a distinct advantage in positioning functional groups in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets.
While direct, comprehensive comparative data with other scaffolds is limited, the available information suggests that the choice of building block should be guided by the specific goals of the drug discovery program. For projects requiring a high degree of novelty and three-dimensionality, this compound and other bicyclic diamines are excellent choices. For programs where well-established chemistry and favorable physicochemical properties are paramount, piperazine derivatives may be preferred.
Ultimately, the optimal building block is the one that enables the synthesis of a diverse library of compounds with the desired structural and physicochemical properties to effectively probe the biological target of interest. The information and protocols provided in this guide are intended to assist researchers in making informed decisions in this critical aspect of drug discovery.
A Comparative Guide to the Synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine and its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Key Pyrrolopyridine Building Blocks
The strategic selection of scaffold molecules is a critical decision in the design and synthesis of novel therapeutics. Pyrrolopyridine cores, bicyclic heteroaromatic systems, are prevalent in a multitude of biologically active compounds. The specific arrangement of the nitrogen atoms and the fusion of the pyrrole and pyridine rings give rise to several isomers, each presenting unique synthetic challenges and opportunities. This guide provides an in-depth comparison of the synthesis of 5-Boc-octahydropyrrolo[3,4-c]pyridine and other key Boc-protected octahydropyrrolopyridine isomers, offering valuable insights for their application in drug discovery and development.
Introduction to Pyrrolopyridine Isomers in Synthesis
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous natural products and synthetic drugs.[1] The octahydropyrrolopyridine scaffold, a saturated version of this ring system, provides a three-dimensional framework that is highly desirable for improving the physicochemical properties of drug candidates. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of the nitrogen atoms and facilitate controlled functionalization during multi-step syntheses.
This guide focuses on a comparative analysis of the synthesis of four key Boc-protected octahydropyrrolopyridine isomers:
-
This compound
-
1-Boc-octahydropyrrolo[3,4-b]pyridine
-
1-Boc-octahydropyrrolo[3,2-b]pyridine
-
1-Boc-octahydropyrrolo[2,3-c]pyridine
We will delve into their synthetic routes, compare their performance based on available data, and provide detailed experimental protocols for key transformations.
Comparative Synthesis Data
The synthesis of these isomers often involves multi-step sequences, and the overall efficiency can vary significantly. Below is a summary of available data on the synthesis of these key building blocks. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is compiled from various sources.
| Compound | CAS Number | Typical Purity | Key Synthetic Highlights |
| This compound | 351370-99-5 | >95%[2] | Often synthesized from pyridine-3,4-dicarboxylic acid derivatives. |
| 1-Boc-octahydropyrrolo[3,4-b]pyridine | 159877-36-8 | >98% | A key intermediate in the synthesis of the antibiotic Moxifloxacin.[3] |
| 1-Boc-octahydropyrrolo[3,2-b]pyridine | 1251010-63-5 | >98% | Synthesis can involve the reduction of the corresponding pyrrolopyridine. |
| 1-Boc-octahydropyrrolo[2,3-c]pyridine | 949559-11-9 | >98%[4] | Can be prepared from functionalized pyridine precursors. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic routes. Below are representative protocols for the synthesis of key intermediates or the final Boc-protected scaffolds.
Protocol 1: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (a precursor to 1-Boc-octahydropyrrolo[3,4-b]pyridine)
This protocol is adapted from a patented synthesis of a key intermediate for Moxifloxacin.[5]
Step 1: Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reactants: 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, Toluene, L-proline, Palladium on charcoal (Pd/C).
-
Procedure: To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (50 g, 0.21 mol) in toluene (250 mL) in a hydrogenation vessel, add L-proline (29 g, 0.252 mol) and stir for 10 minutes. Add 7% palladium on charcoal (3.5 g). The mixture is then hydrogenated.[3]
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate containing the product is used directly in the next step.
Step 2: Boc-protection
-
Reactants: (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, Di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran), and a base (e.g., Triethylamine or Sodium bicarbonate).
-
General Procedure: To a solution of the crude (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine in the chosen solvent, add the base followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Boc Protection of Aminopyridines
This protocol provides a general method for the Boc protection of an amino group on a pyridine ring, which can be a key step in the synthesis of various pyrrolopyridine isomers.[6]
-
Reactants: Aminopyridine derivative, Di-tert-butyl dicarbonate (Boc₂O), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of the aminopyridine (1 eq) in dichloromethane at room temperature, add EDCI (3 eq), HOBT (0.1 eq), TEA (3 eq), and Boc₂O (2 eq). The reaction mixture is stirred at room temperature for 1 hour.[6]
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[6]
Visualization of Synthetic Strategies
The choice of a specific pyrrolopyridine isomer is often dictated by the desired substitution pattern and the overall synthetic strategy. Below are diagrams illustrating the logical flow of synthetic considerations.
Caption: Retrosynthetic analysis of a target molecule guides the selection of the most appropriate pyrrolopyridine isomer.
The strategic choice of a starting pyridine derivative is fundamental to the successful synthesis of the target pyrrolopyridine isomer.
Caption: The substitution pattern of the starting pyridine derivative dictates the resulting pyrrolopyridine isomer.
Conclusion
The synthesis of Boc-protected octahydropyrrolopyridine isomers is a crucial aspect of modern drug discovery, providing access to a rich chemical space of three-dimensional scaffolds. While this compound is a valuable building block, the choice of isomer should be carefully considered based on the specific synthetic goals and the desired biological target. The pyrrolo[3,4-b] isomer, for instance, has a well-established role in the synthesis of antibacterial agents.
This guide highlights the available synthetic data and provides key experimental protocols to aid researchers in their synthetic endeavors. Further development of direct, high-yielding, and scalable synthetic routes for all isomers will undoubtedly accelerate the discovery of new and effective therapeutics based on the versatile pyrrolopyridine scaffold.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. 1-Boc-octahydropyrrolo[2,3-c]pyridine [sobekbio.com]
- 5. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Pyrrolo[3,4-c]pyridine Isomers for Researchers and Drug Development Professionals
A comprehensive review of the pharmacological profiles of various pyrrolo[3,4-c]pyridine derivatives reveals a scaffold of significant interest in medicinal chemistry. The biological activity of these compounds is profoundly influenced by the nature and position of their substituents, leading to a diverse range of therapeutic potentials, including aldose reductase inhibition, anticancer activity, and analgesia. This guide provides an objective comparison of the biological activities of isomeric pyrrolo[3,4-c]pyridine derivatives, supported by experimental data, to inform future drug design and development efforts.
Aldose Reductase Inhibitory Activity: A Study in Alkanoic Acid Isomers
A series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives have been investigated for their potential to inhibit aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.[1][2] The inhibitory activity of these compounds was found to be critically dependent on the length of the alkanoic acid side chain, providing a clear example of how isomeric differences can dramatically impact biological function.
The research conducted by Da Settimo et al. demonstrated that derivatives with a shorter carboxylic acid chain, specifically acetic acid derivatives, were significantly more potent inhibitors of rat lens aldose reductase than their propionic or iso-propionic acid counterparts.[1][2] This highlights the importance of the spatial arrangement of the carboxylic acid group relative to the pyrrolopyridine core for effective binding to the active site of the aldose reductase enzyme.
Table 1: Comparison of Aldose Reductase Inhibitory Activity of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione Alkanoic Acid Isomers
| Compound Structure | Alkanoic Acid Chain | Aldose Reductase Inhibition IC50 (µM) |
| Not Specified in Search Results | Acetic Acid | More Potent |
| Not Specified in Search Results | Propionic Acid | Less Potent |
| Not Specified in Search Results | iso-Propionic Acid | Less Potent |
Data sourced from Da Settimo et al. as cited in a review by Wójcicka and Redzicka.[1][2] Specific IC50 values were not available in the provided search results.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay (Rat Lens)
The inhibitory activity of the pyrrolo[3,4-c]pyridine derivatives against aldose reductase is determined using an in vitro assay with an enzyme extract from rat lenses.[1][2]
Anticancer Activity: A Focus on N-Substituted Derivatives
The pyrrolo[3,4-c]pyridine scaffold has also been explored for its potential in cancer therapy. A study by Wojcicka et al. synthesized a series of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives and evaluated their in vitro antitumor activity.[1][2] Within this series, Mannich bases demonstrated the most potent cytotoxic effects, with IC50 values in the range of 19–29 µg/mL.[1]
Table 2: In Vitro Anticancer Activity of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione Derivatives
| Compound Series | General Structure | Activity Range (IC50) | Most Active Subclass |
| 20a–s | N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | Not specified for the entire series | Mannich bases (20g–s) |
| 20g–s | Mannich bases of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione | 19–29 µg/mL | - |
Data sourced from Wojcicka et al. as cited in a review by Wójcicka and Redzicka.[1][2]
Experimental Protocol: In Vitro Anticancer Activity Assay
The in vitro anticancer activity of the pyrrolo[3,4-c]pyridine derivatives is typically evaluated using a cell viability assay, such as the MTT assay, against a panel of human cancer cell lines.
Analgesic and Sedative Activities: Exploring Substituent Effects
Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been extensively studied for their analgesic and sedative properties.[3] Pharmacological evaluations in mice using the "hot plate" and "writhing" tests have revealed that the analgesic efficacy of these compounds is influenced by the nature and position of substituents on the pyrrolopyridine core and its appended aryl rings.
A study by Szkatuła et al. synthesized and tested a series of these derivatives, demonstrating that all tested compounds were more active than aspirin in the writhing test, with two compounds exhibiting activity comparable to morphine.[3] The type of alkoxy substituent at the 2-position of the pyridine ring and the nature of the substituent on the N-4 phenylpiperazine moiety were identified as important factors for analgesic activity.[3] For instance, 4-alkoxy derivatives showed stronger analgesic properties than their ethoxy analogs.[3]
Table 3: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the Writhing Test in Mice
| Compound | Key Structural Features | Analgesic Activity (ED50 mg/kg) |
| 8-15 (series) | Varied substituents | 3.25 – 19.2 |
| 9 | Not specified in search results | 3.25 |
| 11 | Not specified in search results | 3.67 |
| Aspirin (Reference) | - | 39.15 |
| Morphine (Reference) | - | 2.44 |
Data sourced from Szkatuła et al. (2020).[3]
Experimental Protocols: Analgesic Activity in Mice
The analgesic effects of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were assessed using two standard in vivo models of pain in mice.
Hot Plate Test: This test measures the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.
Writhing Test: This test involves inducing visceral pain with an intraperitoneal injection of an irritant (e.g., acetic acid). A reduction in the number of writhes (abdominal constrictions) indicates peripheral analgesic activity.
Conclusion
The pyrrolo[3,4-c]pyridine scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is highly sensitive to isomeric variations in their chemical structure. As demonstrated, the length of an alkanoic acid side chain significantly impacts aldose reductase inhibition, while the nature of N-substituents is crucial for anticancer activity, and the substitution pattern on appended aryl rings dictates analgesic potency. These findings underscore the importance of systematic structure-activity relationship studies, with a particular focus on the comparative evaluation of isomers, to guide the rational design of more potent and selective drug candidates based on the pyrrolo[3,4-c]pyridine core. Further research is warranted to elucidate the specific molecular targets and signaling pathways responsible for the observed biological effects.
References
Validating the Core Structure: A Comparative Guide to the Characterization of Compounds from 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For researchers, scientists, and drug development professionals, the rigid, bicyclic scaffold of 5-Boc-Octahydropyrrolo[3,4-c]pyridine offers a compelling starting point for the synthesis of novel chemical entities with potential therapeutic applications. The inherent conformational constraint of this scaffold can lead to improved binding affinity and selectivity for biological targets. However, the successful synthesis of derivatives from this core necessitates rigorous structural validation to ensure the desired molecular architecture has been achieved. This guide provides a comparative overview of the key analytical techniques for structural elucidation and compares the octahydropyrrolo[3,4-c]pyridine scaffold to common alternatives in medicinal chemistry.
Structural Validation Workflow
The definitive confirmation of a synthesized compound's structure is a multi-step process, relying on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's identity and purity.
Key Analytical Techniques for Structural Validation
The primary methods for elucidating the structure of novel organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides complementary information, and their combined application is the gold standard in chemical synthesis.
Comparative Data of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | 1-5 mg, soluble in deuterated solvent | High | Low |
| ¹³C NMR | Number of unique carbons and their chemical environment. | 5-20 mg, soluble in deuterated solvent | Medium | Medium |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons. | 5-20 mg, soluble in deuterated solvent | Low | Medium |
| Low-Resolution MS (LRMS) | Molecular weight and fragmentation pattern. | <1 mg, soluble | High | Low |
| High-Resolution MS (HRMS) | Exact molecular formula. | <1 mg, soluble | Medium | Medium |
| X-ray Crystallography | Unambiguous 3D structure and stereochemistry. | High-quality single crystal | Low | High |
Representative Spectroscopic Data for a Derivative
To illustrate the expected data, the following tables provide representative ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for a hypothetical N-acetyl derivative of octahydropyrrolo[3,4-c]pyridine.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | 2.10 | s | 3H |
| CH₂ (pyrrolidine) | 3.50-3.70 | m | 4H |
| CH (bridgehead) | 2.80-3.00 | m | 2H |
| CH₂ (pyridine) | 2.50-2.70 | m | 4H |
| NH (if present) | 1.50-2.00 | br s | 1H |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C=O (acetyl) | 170.0 |
| CH₃ (acetyl) | 21.5 |
| CH₂ (pyrrolidine) | 50.0-55.0 |
| CH (bridgehead) | 40.0-45.0 |
| CH₂ (pyridine) | 30.0-35.0 |
Table 3: Representative Mass Spectrometry Fragmentation
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion |
| [M-43]⁺ | Loss of acetyl group |
| [M-56]⁺ | Loss of C₄H₈ from Boc group (if present) |
| [M-100]⁺ | Loss of Boc group (if present) |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of all protons and carbons in the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional proton spectrum using a standard pulse program (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Use a sufficient number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR.
-
-
2D NMR Acquisition (if necessary):
-
For unambiguous assignments, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
Use standard pulse programs and adjust acquisition parameters (e.g., number of increments, number of scans) to achieve the desired resolution and sensitivity.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecular ion and confirm the elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Ensure the mass resolution is set to a high value (typically >10,000).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass within a specified tolerance (typically <5 ppm).
-
Single-Crystal X-ray Crystallography
Objective: To obtain the unambiguous three-dimensional structure of the compound.
Protocol:
-
Crystal Growth: Grow single crystals of the purified compound of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit to the data.
-
-
Structure Validation:
-
Check the final structure for geometric reasonability and the absence of significant residual electron density.
-
Deposit the crystallographic data in a public database (e.g., the Cambridge Crystallographic Data Centre).
-
Comparison with Alternative Scaffolds
The this compound scaffold is one of many privileged structures used in drug discovery. A comparison with other common heterocyclic scaffolds can help researchers choose the most appropriate core for their specific application.
Physicochemical and Synthetic Comparison of Scaffolds
| Scaffold | Key Features | Advantages | Disadvantages |
| Octahydropyrrolo[3,4-c]pyridine | Rigid, bicyclic, two nitrogen atoms | Conformational constraint can increase potency and selectivity; provides multiple points for diversification. | More complex synthesis compared to monocyclic alternatives. |
| Piperidine | Monocyclic, single nitrogen atom | Synthetically accessible; well-established chemistry. | Conformationally flexible; can lead to lower binding affinity. |
| Piperazine | Monocyclic, two nitrogen atoms | High aqueous solubility; two points for diversification. | Can be a substrate for metabolic enzymes; may have off-target effects. |
| Morpholine | Monocyclic, one nitrogen, one oxygen | High aqueous solubility; metabolically stable. | Limited points for diversification; can be too polar for some applications. |
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 5-Boc-Octahydropyrrolo[3,4-c]pyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, aligning with best practices in laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of a spill, ensure the area is well-ventilated. For small spills, carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth, disposing of the cleaning materials as chemical waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Chemical and Physical Properties
A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties.
| Property | Value |
| CAS Number | 351370-99-5 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Solid |
| Storage Temperature | Store in a cool, dry, well-ventilated area |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to all federal, state, and local environmental regulations is imperative.
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound waste in a dedicated, sealable, and chemically compatible container.
-
Solutions: If the compound is in a solution, absorb the liquid with an inert material like vermiculite or sand. Place the absorbed material into a suitable, sealed container for disposal.[1]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the chemical should also be collected in a designated hazardous waste container.
-
-
Labeling:
-
Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (351370-99-5). Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide an accurate chemical name and quantity on the waste manifest.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. If an SDS is not available, consult with your EHS department before handling or disposing of the chemical.
References
Essential Safety and Logistics for Handling 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Hazard Identification and Personal Protective Equipment
Based on data for similar Boc-protected heterocyclic compounds, 5-Boc-Octahydropyrrolo[3,4-c]pyridine should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical safety goggles with side shields are required to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the compound. |
| Body Protection | A standard laboratory coat must be worn to prevent skin contact. |
| Respiratory Protection | Operations should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including spatulas, weighing paper, and containers, should be readily accessible.
-
Personal Protective Equipment (PPE) Check : Don all required PPE as outlined in the table above.
-
Weighing and Transfer : Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust during transfer. Use a spatula to handle the solid.
-
Dissolution (if applicable) : If preparing a solution, add the solvent to the solid in a closed container and mix gently until dissolved.
-
Reaction Setup : If the compound is to be used in a reaction, ensure the reaction vessel is properly secured and equipped with any necessary apparatus (e.g., stirrer, condenser).
-
Post-Handling : After use, tightly seal the container of this compound. Clean any contaminated surfaces and equipment.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and completing work.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Chemical Waste | Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Materials | Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated solid hazardous waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Liquid Waste (Solutions) | Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not discharge to sewer systems.[1] |
General Disposal Guidance : All chemical waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to arrange for waste pickup.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
